1-(3-Nitrophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJGZQBTNJPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351345 | |
| Record name | 1-(3-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132993-20-5 | |
| Record name | 1-(3-nitrophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Nitrophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-nitrophenyl)pyrrolidine, a valuable building block in medicinal chemistry and materials science. This document details synthetic methodologies, experimental protocols, and in-depth characterization data.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice of method may depend on the availability of starting materials, desired reaction conditions, and scalability.
1.1. Synthetic Pathways
The general synthetic approach involves the coupling of a 3-nitrophenyl electrophile with pyrrolidine. The nitro group's electron-withdrawing nature activates the aromatic ring, facilitating both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1][2]
1.2. Experimental Protocols
1.2.1. Nucleophilic Aromatic Substitution (SNAr)
This method involves the direct reaction of a 3-halonitrobenzene with pyrrolidine, typically in the presence of a base. The strong electron-withdrawing nitro group facilitates the addition-elimination mechanism.[1][2]
-
Materials:
-
1-Fluoro-3-nitrobenzene (or 1-chloro-3-nitrobenzene)
-
Pyrrolidine
-
Potassium carbonate (K2CO3) or other suitable base
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
-
Procedure:
-
To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
1.2.2. Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[3][4] It is particularly useful when less reactive aryl halides (e.g., chlorides and bromides) are used as starting materials.
-
Materials:
-
1-Bromo-3-nitrobenzene (or 1-chloro-3-nitrobenzene)
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)2) or other palladium precatalyst
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or another strong base
-
Toluene or dioxane as the solvent
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-3-nitrobenzene (1.0 eq), pyrrolidine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add anhydrous toluene or dioxane to the flask.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as indicated by TLC or GC-MS analysis.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.
2.1. Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Approximately 7.9-8.1 | m | 2H | Aromatic CH (ortho to NO₂) |
| Approximately 7.4-7.6 | t | 1H | Aromatic CH (para to NO₂) |
| Approximately 6.8-7.0 | d | 1H | Aromatic CH (ortho to pyrrolidine) |
| Approximately 3.4-3.6 | t | 4H | N-CH₂ (pyrrolidine) |
| Approximately 1.9-2.1 | m | 4H | CH₂ (pyrrolidine) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| Approximately 148-150 | Aromatic C-NO₂ |
| Approximately 146-148 | Aromatic C-N |
| Approximately 129-131 | Aromatic CH |
| Approximately 115-117 | Aromatic CH |
| Approximately 109-111 | Aromatic CH |
| Approximately 105-107 | Aromatic CH |
| Approximately 47-49 | N-CH₂ (pyrrolidine) |
| Approximately 24-26 | CH₂ (pyrrolidine) |
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Approximately 1510-1530 | Asymmetric NO₂ stretch |
| Approximately 1340-1360 | Symmetric NO₂ stretch |
| Approximately 2850-2980 | C-H stretch (aliphatic) |
| Approximately 1580-1610 | C=C stretch (aromatic) |
| Approximately 1100-1300 | C-N stretch |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| Approximately 192.09 | [M]⁺ |
2.2. Experimental Protocols for Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.[5]
2.2.3. Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Data Acquisition: For GC-MS, use an appropriate temperature program to elute the compound. For LC-MS, use a suitable mobile phase and gradient. Ionization is typically achieved by electron impact (EI) or electrospray ionization (ESI).
References
Physicochemical Properties of 1-(3-Nitrophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Nitrophenyl)pyrrolidine, a heterocyclic aromatic nitro compound of interest in medicinal chemistry and drug discovery. Due to a lack of available experimental data, this guide presents predicted values obtained from computational models, which serve as a valuable starting point for further investigation. Additionally, detailed experimental protocols for the determination of these key properties are provided to facilitate laboratory studies.
Core Physicochemical Properties
The physicochemical profile of a compound is critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The following table summarizes the predicted physicochemical data for this compound.
| Property | Value | Source |
| Molecular Weight | 192.22 g/mol | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Not available | |
| pKa (most basic) | Not available | |
| logP (o/w) | Not available | |
| CAS Number | 132993-20-5 | Sigma-Aldrich |
Note: The absence of experimentally determined values for key parameters such as melting point, boiling point, water solubility, pKa, and logP highlights a significant data gap for this compound. The experimental protocols outlined in the subsequent sections are therefore of high importance for any researcher working with this compound.
Experimental Methodologies
Accurate experimental determination of physicochemical properties is essential for validating computational models and for regulatory submissions. The following are standard protocols for determining the key properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Apparatus:
-
Capillary melting point apparatus
-
Mortar and pestle
-
Capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Boiling Point Determination (for liquids)
While this compound is a solid, this method would be applicable if it were a liquid or for its purification by distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
Procedure:
-
The compound is placed in the distillation flask with boiling chips.
-
The apparatus is assembled for simple distillation.
-
The flask is heated, and the temperature is monitored.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.
Water Solubility Determination
Solubility is a critical factor for bioavailability.
Apparatus:
-
Shake-flask apparatus or thermostatted shaker
-
Analytical balance
-
pH meter
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
An excess amount of this compound is added to a known volume of purified water in a flask.
-
The flask is sealed and agitated in a thermostatted shaker at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.
Apparatus:
-
Potentiometric titrator with a pH electrode
-
Burette
-
Beaker
-
Magnetic stirrer
Procedure (Potentiometric Titration):
-
A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl), as the pyrrolidine nitrogen is basic.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
logP (Octanol-Water Partition Coefficient) Determination
logP is a measure of a compound's lipophilicity.
Apparatus:
-
Shake-flask apparatus
-
Separatory funnel
-
n-Octanol and purified water
-
Analytical instrumentation (HPLC or UV-Vis)
Procedure (Shake-Flask Method):
-
n-Octanol and water are pre-saturated with each other.
-
A known amount of this compound is dissolved in either the aqueous or organic phase.
-
The two phases are combined in a separatory funnel and shaken until equilibrium is reached.
-
The phases are separated, and the concentration of the compound in each phase is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.
Caption: Workflow for Physicochemical Characterization.
Technical Guide: 1-(3-Nitrophenyl)pyrrolidine (CAS: 132993-20-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Nitrophenyl)pyrrolidine, a heterocyclic compound incorporating both a pyrrolidine ring and a nitrophenyl group. While specific biological data for this compound is limited in publicly available literature, this document consolidates available spectral data, a plausible synthetic route, and discusses the relevance of its structural motifs in the broader context of medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₁₀H₁₂N₂O₂. The presence of the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, and the electron-withdrawing nitro group on the phenyl ring are key features that define its chemical reactivity and potential applications as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132993-20-5 | N/A |
| Molecular Formula | C₁₀H₁₂N₂O₂ | |
| Molecular Weight | 192.22 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | Orange solid | |
| Melting Point | 97-99 °C | [2] |
| InChI Key | GRNJGZQBTNJPIL-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Available data from nuclear magnetic resonance (NMR) spectroscopy is summarized below. While Fourier-transform infrared (FTIR) and mass spectrometry (MS) data are available on platforms like SpectraBase, specific peak information is not publicly detailed.[1][3]
Table 2: ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.45 | d, J = 6.4 Hz | 1H | Aromatic CH | [2] |
| 7.33-7.28 | m | 2H | Aromatic CH | [2] |
| 6.81-6.78 | d, J = 6.4 Hz | 1H | Aromatic CH | [2] |
| 3.35-3.32 | m | 4H | N-CH₂ (pyrrolidine) | [2] |
| 2.07-2.04 | m | 4H | CH₂-CH₂ (pyrrolidine) | [2] |
Table 3: ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment | Reference |
| 149.6 | C-NO₂ | [2] |
| 148.4 | C-N | [2] |
| 129.7 | Aromatic CH | [2] |
| 117.4 | Aromatic CH | [2] |
| 110.0 | Aromatic CH | [2] |
| 105.8 | Aromatic CH | [2] |
| 48.0 | N-CH₂ (pyrrolidine) | [2] |
| 25.7 | CH₂-CH₂ (pyrrolidine) | [2] |
Experimental Protocols
Representative Synthesis: Nucleophilic Aromatic Substitution
A common and plausible method for the synthesis of this compound is the nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a halo-nitrobenzene with pyrrolidine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, although this effect is most pronounced when the nitro group is ortho or para to the leaving group.[4] For the meta-substituted precursor, more forcing conditions may be required compared to its ortho and para isomers.[4]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
1-Fluoro-3-nitrobenzene (or 1-Chloro-3-nitrobenzene)
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-fluoro-3-nitrobenzene (1.0 equivalent) in anhydrous DMF, add pyrrolidine (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture at 80-120 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Purification and Characterization Workflow
The following workflow outlines the general steps for purifying and characterizing the synthesized compound.
Caption: Workflow for the purification and characterization of this compound.
Biological Activity and Applications in Drug Development
As of the current literature review, there are no specific studies detailing the biological activity or pharmacological applications of this compound. However, the constituent structural motifs—the pyrrolidine ring and the nitrophenyl group—are of significant interest in medicinal chemistry.
The pyrrolidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[5] Its saturated, non-planar structure provides three-dimensional diversity, which is advantageous for binding to biological targets.[5] The nitrogen atom can act as a hydrogen bond acceptor and provides a key point for substitution to modulate physicochemical properties and biological activity.
Nitroaromatic compounds have a long history in drug discovery, with applications ranging from antibacterial to anticancer agents.[6] The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and participate in bioreductive activation pathways, which is a mechanism of action for some nitro-containing drugs.[7]
Given the absence of specific biological data for this compound, it is likely utilized as a chemical intermediate or building block in the synthesis of more complex molecules for pharmaceutical research. Its structure allows for further functionalization, such as the reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to build larger, more complex potential drug candidates.
Logical Relationship of Structural Motifs to Potential Bioactivity
Caption: Potential contribution of structural motifs to biological relevance.
Conclusion
This compound (CAS: 132993-20-5) is a well-characterized small molecule with available physicochemical and spectroscopic data. While direct biological applications have not been reported, its structure combines two important pharmacophores. This makes it a valuable building block for the synthesis of novel compounds in drug discovery programs, particularly for creating libraries of compounds for screening against various therapeutic targets. Further research would be required to elucidate any intrinsic biological activity of this specific compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthesis of 1-(3-Nitrophenyl)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(3-Nitrophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes its molecular formula and weight, presented in a clear tabular format. Furthermore, a generalized experimental protocol for the synthesis of N-aryl pyrrolidines is detailed, alongside a logical workflow diagram to visually represent the synthetic process. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving substituted pyrrolidine scaffolds.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling. The molecular formula for this compound is C10H12N2O2. Its molecular weight is approximately 192.22 g/mol . A related isomer, 1-(4-Nitrophenyl)pyrrolidine, shares the same molecular formula and weight[1].
| Parameter | Value | Reference |
| Molecular Formula | C10H12N2O2 | Inferred |
| Molecular Weight | 192.22 g/mol | Inferred[1] |
| IUPAC Name | This compound | N/A |
| CAS Number | Not explicitly found | N/A |
Synthesis Methodology: N-Arylation of Pyrrolidine
The synthesis of this compound can be achieved through the N-arylation of pyrrolidine. This common method involves the reaction of a cyclic amine with an aryl halide in the presence of a suitable catalyst and base. While a specific protocol for the 3-nitro isomer was not detailed in the provided search results, a general and widely applicable methodology is described below, adapted from established procedures for the synthesis of N-aryl azacycles.
Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
1-bromo-3-nitrobenzene
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine palladium(II) acetate (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reagents: To the flask, add anhydrous toluene, followed by 1-bromo-3-nitrobenzene (1.0 equivalent) and pyrrolidine (1.2 equivalents).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (1-bromo-3-nitrobenzene) is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Visualized Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Logical workflow for the synthesis of this compound.
References
The Biological Versatility of 1-(3-Nitrophenyl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a myriad of biologically active compounds. This technical guide focuses on a specific, yet promising, subclass: 1-(3-nitrophenyl)pyrrolidine derivatives. The introduction of the 3-nitrophenyl group onto the pyrrolidine nitrogen atom imparts distinct electronic and steric properties, offering a unique template for the design of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Quantitative data from relevant studies are summarized in structured tables, and key experimental workflows and potential signaling pathways are visualized using Graphviz diagrams to offer a clear and in-depth understanding of this compound class for researchers, scientists, and drug development professionals.
Introduction
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Its conformational flexibility and the ability to introduce diverse substituents at various positions allow for the fine-tuning of pharmacological activity. The nitrophenyl moiety is a well-known pharmacophore that can influence a molecule's biological activity through various mechanisms, including acting as a bioisostere for other functional groups and participating in hydrogen bonding and charge-transfer interactions. This guide specifically explores the biological landscape of pyrrolidine derivatives bearing a 3-nitrophenyl substituent at the 1-position, a class of compounds with underexplored therapeutic potential.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A key intermediate, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, has been synthesized via a three-component reaction.[2] This intermediate can be further modified to generate a variety of pyrrolidine-2,3-dione derivatives.[2]
Additionally, N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, a closely related class of compounds, have been synthesized through a two-step, one-pot amidation of the corresponding carboxylic acids using thionyl chloride and various amines.[3] Another relevant synthetic precursor, 3-(3-nitrophenyl)pyrrolidine-2,5-dione, has also been reported as an intermediate in the synthesis of more complex heterocyclic systems.
A generalized synthetic workflow for the creation of a small library of this compound derivatives for initial biological screening is depicted below.
Caption: General Synthetic Workflow.
Biological Activities
While comprehensive biological data for a wide range of this compound derivatives is not yet available, studies on structurally related compounds provide valuable insights into their potential therapeutic applications.
Anticancer Activity
Pyrrolidine-containing compounds are known to exhibit significant anticancer properties.[4] While specific data for this compound derivatives are limited, related structures have shown promising results. For instance, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been evaluated for their cytotoxicity against various cancer cell lines.[5] The MTT assay is a standard method for assessing the in vitro cytotoxic effects of novel compounds.[6][7]
Table 1: Anticancer Activity of Related Pyrrolidin-2-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 1 | MDA-MB-231 (Breast) | > 100 | [5] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 2 | A549 (Lung) | 50.2 | [5] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 3 | HeLa (Cervical) | 25.8 | [5] |
Note: The compounds in this table are structurally related but are not direct derivatives of this compound. The data is presented to indicate the potential for anticancer activity within this broader class of compounds.
A potential mechanism of action for pyrrolidine-based anticancer agents involves the inhibition of critical signaling pathways that regulate cell proliferation and survival, such as the Hedgehog-Gli pathway.[8]
Caption: Potential Anticancer Signaling Pathway.
Antimicrobial Activity
Pyrrolidine derivatives have been extensively investigated for their antibacterial and antifungal properties.[9][10] A study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides demonstrated their activity against both Gram-positive and Gram-negative bacteria.[3] The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.[11][12]
Table 2: Antimicrobial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | Staphylococcus aureus | 31.25 | [3] |
| 4b | Staphylococcus aureus | 15.6 | [3] |
| 4a | Escherichia coli | 62.5 | [3] |
| 4b | Escherichia coli | 125 | [3] |
Note: These compounds are N-(2'-nitrophenyl)pyrrolidine derivatives, structurally very similar to the target class of this guide.
The mechanism of action for antimicrobial pyrrolidine derivatives can vary, with some natural products like moiramide B targeting bacterial fatty acid biosynthesis.[13]
Neuroprotective Activity
The potential for pyrrolidine derivatives to act as neuroprotective agents is an emerging area of research.[14] While direct evidence for this compound derivatives is scarce, related phenolic pyrrolidine compounds are being investigated for their utility in neurodegenerative diseases.[15] A common in vitro method to assess neuroprotection involves challenging neuronal cell lines with a neurotoxin and measuring cell viability.[16]
Table 3: Neuroprotective Activity of a Related Pyrrolidine Derivative
| Compound | Neurotoxin | Cell Line | Neuroprotection (%) | Reference |
| Pyrrolidine derivative X | Rotenone | SH-SY5Y | 55 | [15] |
| Pyrrolidine derivative Y | MPP+ | PC12 | 62 | [15] |
Note: The compounds in this table are presented as examples of neuroprotective pyrrolidine derivatives and are not direct 1-(3-nitrophenyl) analogues.
The neuroprotective effects of such compounds are often attributed to their antioxidant and anti-inflammatory properties, potentially modulating signaling pathways involved in neuronal survival.[15]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol describes a general procedure for determining the cytotoxic activity of this compound derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][17]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: MTT Assay Workflow.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.[11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plate (typically 100 µL per well).
-
Inoculation: Add 5 µL of the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Neuroprotective Activity Assay
This protocol provides a general method for assessing the neuroprotective effects of this compound derivatives against a neurotoxin-induced cell death in a neuronal cell line.[16][18]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
This compound derivatives (dissolved in DMSO)
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kit)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Neurotoxin Challenge: Add the neurotoxin to the wells (except for the untreated control) and incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT assay as described in 4.1 or an LDH release assay).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the neurotoxin-treated control.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. Preliminary data from structurally related compounds suggest potential applications in oncology, infectious diseases, and neurodegenerative disorders. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries for extensive structure-activity relationship (SAR) studies.
Future research should focus on:
-
Synthesis and screening of a focused library of this compound derivatives to establish clear SAR for anticancer, antimicrobial, and neuroprotective activities.
-
Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.
-
In vivo evaluation of lead candidates in relevant animal models to assess their efficacy and pharmacokinetic profiles.
This technical guide provides a foundational framework to stimulate and guide further exploration into the promising therapeutic potential of this compound derivatives.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jst-ud.vn [jst-ud.vn]
- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of 1-(3-Nitrophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds. The incorporation of a nitrophenyl moiety introduces distinct electronic and steric properties that can significantly influence molecular interactions and biological activity. This technical guide outlines a comprehensive strategy for the preliminary bioactivity screening of 1-(3-Nitrophenyl)pyrrolidine. While direct biological data for this specific molecule is limited in publicly available literature, this document provides a framework for its evaluation based on the known activities of structurally related pyrrolidine and nitrophenyl derivatives. This guide details experimental protocols for assessing potential antioxidant, cytotoxic, and enzyme inhibitory activities, and presents hypothetical signaling pathways that may be modulated. All quantitative data from related compounds is summarized for comparative analysis, and key experimental workflows are visualized.
Introduction: The Therapeutic Potential of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a privileged structure in drug discovery, prized for its structural rigidity and stereochemical complexity.[1] This scaffold is a key component in numerous natural products and synthetic drugs, demonstrating a wide array of biological activities including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties.[2][3] The addition of a 3-nitrophenyl group to the pyrrolidine ring can modulate its pharmacokinetic and pharmacodynamic properties, making this compound an intriguing candidate for bioactivity screening.
Potential Bioactivities for Screening
Based on the bioactivities of structurally similar compounds, the following preliminary screens are recommended for this compound.
Antioxidant Activity
Derivatives of 3-pyrroline-2-ones containing a nitrophenyl group have been evaluated for their antioxidant properties.[4] Chalcones with a 3-nitro acetophenone component have also been synthesized and screened for their antioxidant activities.[5] Therefore, assessing the radical scavenging potential of this compound is a logical starting point.
Cytotoxic Activity
Substituted pyrrolidine-2,5-diones have demonstrated cytotoxic effects against various human cancer cell lines.[6] Furthermore, nitrophenyl-containing heterocycles have shown moderate to strong activity against pancreatic and lung cancer cell lines.[7] These findings suggest that this compound should be evaluated for its potential anticancer properties.
Enzyme Inhibition
The pyrrolidine scaffold is present in inhibitors of various enzymes, including inorganic pyrophosphatase and MurA.[8][9] The general structural motif of this compound makes it a candidate for screening against a panel of enzymes, particularly those involved in key pathological pathways.
Quantitative Data from Related Compounds
To provide a baseline for comparison, the following tables summarize quantitative bioactivity data for various pyrrolidine and nitrophenyl derivatives.
Table 1: Antioxidant Activity of a Related Pyrrolidine Derivative
| Compound | Assay | IC50 (µg/mL) |
|---|---|---|
| Pyrrolidine Compound | DPPH radical scavenging | 108 - 142 |
Data from a study on pyrrolidine compounds' antioxidant and cytotoxic effects.[10]
Table 2: Cytotoxicity of a Related Pyrrolidine Derivative
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrrolidine Compound | MCF-7 (Breast Cancer) | 100 |
Data from a study on pyrrolidine compounds' antioxidant and cytotoxic effects.[10]
Table 3: Enzyme Inhibition by Pyrrolidine Derivatives
| Compound Series | Target Enzyme | IC50 Range (µM) |
|---|---|---|
| 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines | Mycobacterium tuberculosis inorganic pyrophosphatase (MtPPase) | 33 - 118 |
Data from a study on the synthesis of pyrrolidine derivatives as inorganic pyrophosphatase inhibitors.[8]
Experimental Protocols
The following are detailed methodologies for key preliminary bioactivity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay assesses the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compound or control to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
-
General Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for a specific enzyme of interest.
-
Reagents and Buffers:
-
Prepare an appropriate assay buffer optimized for the target enzyme's activity.
-
Prepare stock solutions of the enzyme, substrate, and this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Preliminary Bioactivity Screening
Caption: General workflow for the preliminary bioactivity screening of a novel compound.
Hypothetical Signaling Pathway Modulation
Given that related compounds have been shown to modulate MAPK and Akt signaling pathways, which are crucial in cell proliferation and survival, a potential mechanism of cytotoxic action for this compound could involve the inhibition of these pathways.
Caption: Hypothetical inhibition of pro-survival signaling pathways by the test compound.
Conclusion
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Structural and Conformational Analysis of 1-(3-Nitrophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-(3-Nitrophenyl)pyrrolidine, a molecule of interest in medicinal chemistry and materials science. This document delves into its three-dimensional structure, conformational dynamics, and spectroscopic characteristics, offering valuable insights for researchers engaged in drug design and development.
Molecular Structure and Conformation
The structure of this compound consists of a five-membered saturated pyrrolidine ring attached to a nitrophenyl group at the nitrogen atom. The conformation of this molecule is primarily determined by the puckering of the pyrrolidine ring and the rotational orientation of the nitrophenyl group relative to the ring.
The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. In substituted pyrrolidines, the substituents influence the preferred puckering of the ring. For N-arylpyrrolidines, the electronic and steric effects of the aryl group play a significant role in determining the conformational landscape.
Computational studies on N-substituted pyrrolidines suggest that the pyrrolidine ring undergoes pseudorotation, rapidly interconverting between various envelope and twist conformations.[1] The two most common puckering modes are the "up" (N-endo) and "down" (N-exo) conformations, where the nitrogen atom is either above or below the plane defined by the four carbon atoms. The energy barrier for this interconversion is generally low.
The orientation of the 3-nitrophenyl group relative to the pyrrolidine ring is another key conformational feature. The rotation around the C-N bond connecting the phenyl ring to the pyrrolidine nitrogen is subject to steric hindrance from the protons on the pyrrolidine ring. This can lead to distinct rotational isomers (rotamers). Variable temperature NMR studies can be employed to investigate the dynamics of this rotation.
Logical Relationship of Conformational Isomers
Caption: Interplay between pyrrolidine ring puckering and nitrophenyl group rotation defines the overall conformation.
Quantitative Structural Data (Predicted)
In the absence of a publicly available crystal structure for this compound, the following structural parameters have been predicted based on Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. These values provide a reliable estimation of the molecule's geometry in the gas phase.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C(ar)-N(pyr) | 1.38 |
| N(pyr)-C(pyr) | 1.47 |
| C(pyr)-C(pyr) | 1.54 |
| C(ar)-C(ar) | 1.39 - 1.40 |
| C(ar)-N(nitro) | 1.48 |
| N(nitro)-O | 1.22 |
| C-H | 1.08 - 1.10 |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C(ar)-N(pyr)-C(pyr) | 121.5 |
| C(pyr)-N(pyr)-C(pyr) | 109.8 |
| N(pyr)-C(pyr)-C(pyr) | 103.5 |
| C(pyr)-C(pyr)-C(pyr) | 105.0 - 106.0 |
| C(ar)-C(ar)-N(nitro) | 118.7 |
| O-N(nitro)-O | 123.5 |
Table 3: Predicted Dihedral Angles
| Dihedral Angle | Predicted Angle (°) |
| C(ar)-C(ar)-N(pyr)-C(pyr) | 35.0 |
| C(pyr)-N(pyr)-C(ar)-C(ar) | 145.0 |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and conformational analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Based on the analysis of structurally related compounds, the following proton NMR chemical shifts are predicted for this compound.[2]
Table 4: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' (Pyrrolidine) | 3.4 - 3.6 | Triplet |
| H-3', H-5' (Pyrrolidine) | 2.0 - 2.2 | Multiplet |
| H-2 (Phenyl) | 7.3 - 7.4 | Singlet |
| H-4 (Phenyl) | 7.6 - 7.7 | Doublet |
| H-5 (Phenyl) | 7.2 - 7.3 | Triplet |
| H-6 (Phenyl) | 7.9 - 8.0 | Doublet |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The predicted carbon NMR chemical shifts are summarized below.[2]
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2', C-6' (Pyrrolidine) | 47 - 49 |
| C-3', C-5' (Pyrrolidine) | 25 - 27 |
| C-1 (Phenyl) | 148 - 150 |
| C-2 (Phenyl) | 108 - 110 |
| C-3 (Phenyl) | 149 - 151 |
| C-4 (Phenyl) | 114 - 116 |
| C-5 (Phenyl) | 130 - 132 |
| C-6 (Phenyl) | 120 - 122 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the aromatic and aliphatic C-H bonds.
Table 6: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| NO₂ (asymmetric) | 1520 - 1540 |
| NO₂ (symmetric) | 1340 - 1360 |
| C-N (aromatic) | 1310 - 1370 |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 2960 |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of N-arylpyrrolidines involves the reaction of an arylamine with a cyclic ether in the presence of phosphorus oxychloride (POCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
Experimental Workflow for Synthesis
Caption: A generalized synthetic route to this compound.
Procedure:
-
To a solution of 3-nitroaniline in a suitable solvent (e.g., acetonitrile), add tetrahydrofuran.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride.
-
Add DBU dropwise to the reaction mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
X-ray Crystallography
Obtaining a single crystal suitable for X-ray diffraction is crucial for the definitive determination of the solid-state structure.
General Protocol for Single Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents is a common technique. For N-(nitrophenyl) derivatives, solvents like ethanol, acetone, or dichloromethane, or their mixtures with less polar solvents like hexane, can be effective.[4][5]
Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 298 K). The collected data are then processed to solve and refine the crystal structure using software packages like SHELX or Olex2.
NMR Spectroscopy for Conformational Analysis
Variable-temperature (VT) NMR spectroscopy is a powerful tool to study the conformational dynamics of this compound in solution.[6]
Protocol for VT-NMR:
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in an NMR tube. The choice of solvent can influence the conformational equilibrium.[7][8]
-
Acquire a series of ¹H NMR spectra at different temperatures, ranging from low (e.g., -60 °C) to high (e.g., 100 °C).
-
Analyze the changes in chemical shifts, line shapes, and coupling constants as a function of temperature.
-
Coalescence of signals at higher temperatures can indicate rapid interchange between different conformers on the NMR timescale.
-
From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the conformational change (e.g., rotation around the C-N bond) can be calculated using the Eyring equation.
Experimental Workflow for VT-NMR Analysis
Caption: Workflow for studying conformational dynamics using variable-temperature NMR.
Conclusion
This technical guide provides a detailed structural and conformational analysis of this compound, integrating predicted quantitative data with established experimental protocols. The conformational flexibility of the pyrrolidine ring and the restricted rotation of the nitrophenyl group are key features that influence its physicochemical properties and biological activity. The presented spectroscopic data and experimental methodologies offer a robust framework for researchers to further investigate this molecule and its analogs in the context of drug discovery and materials science. Further experimental validation, particularly through single-crystal X-ray diffraction, is recommended to confirm the predicted structural parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. jst-ud.vn [jst-ud.vn]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. docta.ucm.es [docta.ucm.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the solvent on the conformation of monocrotaline as determined by isotropic and anisotropic NMR parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1-(3-Nitrophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-(3-Nitrophenyl)pyrrolidine, a compound of interest in chemical and pharmaceutical research. In the absence of specific published quantitative data for this molecule, this document outlines detailed experimental protocols to enable researchers to determine these critical physicochemical parameters. Methodologies for solubility assessment in various solvents and a thorough stability-indicating testing protocol, including forced degradation studies, are presented. Furthermore, this guide illustrates key experimental workflows and the molecular factors influencing the compound's behavior through detailed diagrams. The aim is to equip researchers with the necessary framework to generate robust and reliable data for this compound, facilitating its advancement in research and development pipelines.
Introduction
This compound is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-nitrophenyl group. The presence of the aromatic nitro group and the saturated amine ring structure imparts specific physicochemical properties that are crucial for its handling, formulation, and potential biological activity. Understanding the solubility and stability of this compound is fundamental for a range of applications, from synthetic chemistry and reaction optimization to its potential use in drug discovery and development.
This guide addresses the current information gap by providing a predictive qualitative assessment of its solubility and stability based on analogous chemical structures. More importantly, it offers detailed, adaptable experimental protocols for the empirical determination of these properties.
Predicted Physicochemical Properties
Predicted Solubility Profile
The molecular structure of this compound contains both a non-polar aromatic ring and a polar nitro group, as well as a pyrrolidine ring which can act as a hydrogen bond acceptor. This combination suggests a varied solubility profile.
| Solvent Type | Predicted Solubility | Rationale |
| Water | Low | The non-polar nitrophenyl group is expected to limit aqueous solubility, a common trait for nitroaromatic compounds.[2] |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) | Good to Moderate | Dipole-dipole interactions between the solvent and the polar nitro and amine functionalities should facilitate dissolution.[3] |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Good to Moderate | The solvent's hydroxyl group can engage in hydrogen bonding with the nitro group and the nitrogen of the pyrrolidine ring.[3] |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The non-polar aromatic ring will contribute to some solubility, but the polar nitro and pyrrolidine moieties will limit miscibility. |
| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic nitrogen atom of the pyrrolidine ring is expected to be protonated in acidic conditions, forming a more soluble salt.[4][5] |
| Aqueous Base (e.g., 5% NaOH) | Insoluble | The compound lacks an acidic proton, so its solubility is not expected to increase in basic solutions.[5] |
Predicted Stability Profile and Degradation Pathways
The stability of this compound is influenced by the chemical reactivity of its constituent functional groups. The nitroaromatic system is generally stable but can be susceptible to reduction. The pyrrolidine ring, while a stable saturated heterocycle, can undergo oxidation.
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (Hydrolysis) | Potentially Unstable | While the pyrrolidine ring itself is stable, strong acidic conditions could potentially affect the molecule, though significant degradation via hydrolysis of the C-N bond is less likely under typical conditions. |
| Basic (Hydrolysis) | Likely Stable | The compound is not expected to be susceptible to base-catalyzed hydrolysis. |
| Oxidative | Susceptible | The pyrrolidine ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.[6] |
| Thermal | Likely Stable at Moderate Temperatures | The compound is expected to be stable at typical storage and handling temperatures. High temperatures could lead to decomposition. |
| Photolytic | Potentially Unstable | Nitroaromatic compounds can be susceptible to photolytic degradation.[7] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination Protocol
This protocol outlines a method for determining the qualitative and quantitative solubility of the compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, 5% HCl, 5% NaOH, Methanol, Ethanol, Acetonitrile, Acetone, DMSO, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Qualitative Solubility Assessment:
-
Weigh approximately 5 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent in 0.25 mL increments.
-
After each addition, cap the tube and vortex vigorously for 30 seconds.
-
Visually inspect for complete dissolution.
-
Record the compound as "very soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for dissolution.[2][4]
-
-
Quantitative Solubility Determination (Shake-Flask Method):
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE).
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Calculate the solubility in mg/mL or mol/L.
-
Stability Indicating Method and Forced Degradation Protocol
This protocol describes a comprehensive approach to assess the chemical stability of this compound under various stress conditions, as recommended by ICH guidelines.[8][9]
Part A: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the intact compound from any potential degradation products.[3][10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Part B: Forced Degradation Studies
Forced degradation studies are performed to identify likely degradation products and establish the degradation pathways.[7] The goal is to achieve 5-20% degradation of the active substance.[9][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100 °C) for a specified duration. Also, heat the stock solution.
-
Photolytic Degradation: Expose the stock solution and a solid sample to UV and visible light in a photostability chamber. A common exposure is 1.2 million lux hours and 200 watt hours/square meter.[7]
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration.
-
Analyze the samples using the developed stability-indicating HPLC method.
-
Analyze an unstressed sample as a control.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound.
-
Identify and quantify any degradation products.
-
Assess the peak purity of the parent compound to ensure the method's specificity.
-
Calculate the mass balance to account for the intact compound and all degradation products.
-
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described in this guide.
Caption: Factors influencing the solubility and stability of this compound.
Caption: Workflow for quantitative solubility determination.
Caption: Workflow for stability assessment via forced degradation.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently limited, this technical guide provides a robust framework for its determination. The predictive assessments, based on the principles of physical organic chemistry, suggest that the compound will exhibit good solubility in polar organic solvents and limited solubility in water, with potential stability concerns related to oxidation and photolysis. The detailed experimental protocols provided herein will enable researchers to generate the specific, high-quality data necessary to support the use of this compound in further research and development activities. The generation of such empirical data is essential for ensuring the reliable and reproducible application of this compound in any scientific endeavor.
References
- 1. pharmtech.com [pharmtech.com]
- 2. chem.ws [chem.ws]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijpsr.com [ijpsr.com]
- 11. sgs.com [sgs.com]
Potential Therapeutic Targets of 1-(3-Nitrophenyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Nitrophenyl)pyrrolidine is a synthetic compound featuring a pyrrolidine ring linked to a nitrophenyl group. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural components—the phenylpyrrolidine scaffold and the nitrophenyl moiety—are present in numerous biologically active compounds. This technical guide synthesizes information from analogous compounds to propose and explore potential therapeutic targets of this compound. The primary hypothesized targets include monoamine transporters (dopamine, norepinephrine, and serotonin), monoamine oxidases (MAO-A and MAO-B), and sigma receptors (σ1 and σ2). This document provides a comprehensive overview of the rationale for investigating these targets, detailed experimental protocols for in vitro validation, and a framework for future research and drug development efforts.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of many drugs targeting the central nervous system (CNS) and other biological systems. Its conformational flexibility allows for optimal binding to a variety of protein targets. Similarly, the nitrophenyl group is a common feature in pharmacologically active molecules, often influencing potency, selectivity, and pharmacokinetic properties. The combination of these two moieties in this compound suggests a high potential for biological activity. This guide will explore the most probable therapeutic targets based on structure-activity relationships of closely related analogs.
Hypothesized Therapeutic Targets
Monoamine Transporters (DAT, NET, SERT)
The phenylpyrrolidine scaffold is a well-established pharmacophore for inhibitors of monoamine transporters, particularly the dopamine transporter (DAT). For instance, pyrovalerone and its analogs, which contain a phenylpyrrolidinone structure, are potent DAT inhibitors. The electronic nature of the substituent on the phenyl ring can significantly modulate the affinity and selectivity for DAT, the norepinephrine transporter (NET), and the serotonin transporter (SERT). The presence of the electron-withdrawing nitro group at the meta-position of the phenyl ring in this compound suggests a potential interaction with these transporters.
Monoamine Oxidase (MAO)
Derivatives of 1-phenylpyrrolidine have been investigated as inhibitors of monoamine oxidase (MAO), enzymes crucial for the metabolism of neurotransmitters. Notably, compounds containing a nitrophenyl group have demonstrated potent and selective inhibition of MAO-B. For example, a series of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives have been identified as nanomolar inhibitors of MAO-B. This suggests that the nitrophenyl moiety can be accommodated within the active site of MAO-B, making this compound a candidate for investigation as an MAO inhibitor.
Sigma Receptors (σ1 and σ2)
Sigma receptors are unique, non-opioid receptors that are implicated in a variety of neurological and psychiatric conditions. While structurally distinct from monoamine transporters and MAO, they are known to bind a diverse range of ligands. Studies on N-alkylamines have shown that the addition of a N-3-(4-nitrophenyl)propyl group can significantly enhance the binding affinity for the sigma-1 receptor. Although this compound has a different linker, the favorable interaction of the nitrophenyl group with the sigma-1 receptor suggests that it may also exhibit affinity for this target.
Quantitative Data from Analogous Compounds
To provide a rationale for the investigation of this compound, the following tables summarize quantitative data from structurally related compounds.
Table 1: Monoamine Oxidase Inhibition by Nitrophenyl Analogs
| Compound Class | Target | IC50 (nM) | Selectivity (MAO-A/MAO-B) |
| 1-(4-Nitrophenyl)-3-arylprop-2-en-1-ones | MAO-B | 2.2 - 120 | High |
| MAO-A | > 2700 |
Data extracted from a study on 1,3-diarylpropenone derivatives as MAO-B inhibitors.[1]
Table 2: Sigma-1 Receptor Affinity of Nitrophenyl-Containing Ligands
| Compound Class | Target | Enhancement of Affinity |
| N-3-(4-nitrophenyl)propyl derivatives of N-alkylamines | Sigma-1 Receptor | 2 to 6 orders of magnitude |
Data based on a study of the ligand-binding region of the sigma-1 receptor.[2]
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound at its hypothesized therapeutic targets.
Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Principle: Radioligand binding assays are used to measure the affinity of a test compound for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for the target.
Materials:
-
Biological Source: Rat striatal tissue homogenates (for DAT), rat cortical tissue homogenates (for NET), or cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compounds:
-
DAT: Cocaine or GBR 12909
-
NET: Desipramine
-
SERT: Fluoxetine
-
-
Assay Buffer: Typically a Tris-HCl based buffer containing physiological concentrations of ions.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the appropriate brain tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of the test compound (this compound) or vehicle (for total binding).
-
A high concentration of a known inhibitor (for non-specific binding).
-
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
-
Termination of Binding:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against MAO-A and MAO-B.
Principle: The activity of MAO is measured by monitoring the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate. The H2O2 is detected using a fluorometric or colorimetric probe.
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrates:
-
MAO-A: Kynuramine or p-Tyramine
-
MAO-B: Benzylamine or p-Tyramine
-
-
Detection Reagents: Amplex® Red reagent and horseradish peroxidase (HRP) for fluorometric assay, or a suitable chromogen for colorimetric assay.
-
Test Compound: this compound dissolved in DMSO.
-
Reference Inhibitors:
-
MAO-A: Clorgyline (irreversible), Moclobemide (reversible)
-
MAO-B: Selegiline (irreversible), Pargyline (irreversible)
-
-
Assay Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Microplate Reader: Capable of measuring fluorescence or absorbance.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the MAO enzymes, substrates, and detection reagents in assay buffer.
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
-
Assay Protocol:
-
In a 96-well black plate (for fluorescence), add the following to each well:
-
Assay buffer.
-
MAO-A or MAO-B enzyme.
-
Varying concentrations of the test compound or reference inhibitor.
-
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate and detection reagent mixture.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence (e.g., Ex/Em = 530/590 nm for Amplex Red) or absorbance at appropriate time intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Sigma Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 (σ1) and sigma-2 (σ2) receptors.
Principle: Similar to monoamine transporter binding assays, these are competitive radioligand binding assays.
Materials:
-
Biological Source: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).
-
Radioligands:
-
σ1: --INVALID-LINK---Pentazocine
-
σ2: [³H]DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking agent for σ1 sites (e.g., (+)-pentazocine).
-
-
Test Compound: this compound dissolved in a suitable solvent.
-
Reference Compounds:
-
σ1: Haloperidol, (+)-Pentazocine
-
σ2: Haloperidol, DTG
-
-
Assay Buffer: Tris-HCl buffer.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the appropriate tissue in ice-cold buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the final membrane suspension.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Radioligand (--INVALID-LINK---Pentazocine for σ1; [³H]DTG and masking agent for σ2).
-
Varying concentrations of the test compound.
-
A high concentration of a known sigma receptor ligand (e.g., haloperidol) for non-specific binding.
-
-
Add the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a specified time.
-
-
Termination and Quantification:
-
Follow the same filtration and scintillation counting procedure as described for the monoamine transporter assays.
-
-
Data Analysis:
-
Calculate specific binding, IC50, and Ki values as described previously.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of action of this compound at the dopamine transporter.
Caption: General experimental workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Caption: Logical relationship between the structural features of this compound and its potential therapeutic targets.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, its constituent chemical motifs strongly suggest a pharmacological profile centered on key CNS targets. The phenylpyrrolidine core is a potent modulator of monoamine transporters, and the nitrophenyl group has been associated with high-affinity interactions with both monoamine oxidase and sigma receptors in analogous compounds.
This technical guide provides a robust framework for the initial characterization of this compound. The detailed experimental protocols for monoamine transporter, MAO, and sigma receptor binding and inhibition assays will enable researchers to systematically evaluate these hypotheses. Successful identification of high-affinity interactions with any of these targets would warrant further investigation, including functional assays, in vivo studies, and medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The exploration of this compound could lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Discovery, History, and Application of Pyrrolidine-Based Bioactive Compounds
This guide provides a comprehensive overview of the discovery, history, and evolving applications of compounds featuring the nitrophenyl-pyrrolidine and related pyrrolidone scaffolds. We will delve into the foundational nootropic agents that first highlighted the therapeutic potential of the pyrrolidine core, explore their mechanisms of action, and detail the synthetic and analytical protocols crucial for their development.
Introduction: The Versatile Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its non-planar, sp³-rich structure allows for precise three-dimensional exploration of pharmacophore space, making it a cornerstone in the design of drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1][2] While the nitrophenyl-pyrrolidine motif is explored in modern drug discovery for applications ranging from antimicrobial agents to ST2 inhibitors[3][4], the historical significance and deepest body of research lie with the related 2-oxo-pyrrolidine (pyrrolidinone) derivatives known as the racetam class of nootropics.[5] This guide will trace the lineage from the foundational racetams to modern derivatives, providing the technical details essential for researchers in the field.
Discovery and History: The Dawn of Nootropics
The story of pyrrolidine-based CNS drugs begins not with a nitrophenyl derivative, but with the synthesis of Piracetam in 1964 by the Belgian company UCB.[6] Originally intended to treat motion sickness, Piracetam was found to possess remarkable memory-enhancing properties with very low toxicity.[6] This discovery led the Romanian psychologist and chemist Corneliu E. Giurgea to coin the term "nootropic" to describe substances that enhance cognitive function.[7]
Subsequent research led to the development of more potent derivatives. A notable example is Phenylpiracetam , which was developed in Russia in 1983 to help cosmonauts manage the intense stress of space travel.[8] The introduction of a phenyl group significantly increased its potency, classifying it as a stimulant.[6][8] Another key compound, Nefiracetam , was later developed and found to have a distinct pharmacological profile, including high affinity for GABA-A receptors.[9] These early discoveries established the 2-oxo-pyrrolidine acetamide structure as a viable starting point for CNS drug development.
Pharmacological Profile and Mechanism of Action
The mechanism of action for pyrrolidine-based nootropics is multifaceted. While no single mechanism defines the entire class, key pathways have been elucidated for prominent members.[10]
-
Modulation of Glutamatergic Systems: Many racetams, including Piracetam and Aniracetam, act as positive allosteric modulators of AMPA-type glutamate receptors.[10] This enhances excitatory neurotransmission, a process critical for learning and memory.
-
Enhancement of Cholinergic Systems: Some compounds increase acetylcholine levels in the brain.[11][12] Nefiracetam, for instance, enhances cholinergic signaling, which is vital for memory formation.[13]
-
Interaction with GABAergic Systems: Uniquely among many racetams, Nefiracetam shows a high affinity for GABA-A receptors, suggesting it modulates inhibitory neurotransmission.[9] This interaction is thought to contribute to its cytoprotective actions.[9]
Quantitative Data and Structure-Activity Relationships
The development of nitrophenyl-pyrrolidine and related compounds relies on quantitative assessment of their biological activity. Structure-activity relationship (SAR) studies reveal how chemical modifications impact potency and selectivity.
Table 1: Receptor Binding & Bioactivity of Pyrrolidine Derivatives
| Compound/Class | Target/Assay | Value | Reference |
| Nefiracetam | GABA-A Receptor (inhibition of [³H]muscimol binding) | IC₅₀ = 8.5 nM | [8][9] |
| (S)-pyrrolidine derivative (51a) | CXCR4 Receptor (competitive binding) | IC₅₀ = 79 nM | [1] |
| Pyrrolidine-2,5-dione (69k) | Anticonvulsant Activity (MES test) | ED₅₀ = 80.38 mg/kg | [1] |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4b) | Antibacterial Activity vs. S. aureus | MIC = 15.6 µg/mL | [3] |
| ST2 Inhibitor (19) | ST2/IL-33 Inhibition (AlphaLISA) | IC₅₀ = 5.2 µM | [4] |
| N-(4'-nitrophenyl)-l-prolinamide (4a) | Anticancer Activity vs. A549 cell line | 95.41% inhibition @ 100 µM | [14] |
IC₅₀: Half-maximal inhibitory concentration. ED₅₀: Median effective dose. MIC: Minimum inhibitory concentration.
SAR studies on ST2 inhibitors revealed that adding a methyl group at the 3-position of the nitrophenyl ring (compound 19) improved activity compared to other positions.[4] For a series of anticonvulsant pyrrolidine-2,5-diones, activity was strongly influenced by the substituent at the 3-position of the pyrrolidine ring.[1]
Key Experimental Protocols
The synthesis and evaluation of these compounds involve standardized chemical and biological procedures.
General Synthesis of N-Aryl-Pyrrolidines
A common method for synthesizing the core structure involves the reductive condensation of an aniline with 2,5-dimethoxytetrahydrofuran.[15]
-
Protocol:
-
Dissolve the substituted aniline (e.g., p-nitroaniline) in an acidic aqueous medium.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Introduce a reducing agent, such as sodium borohydride, to the mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the resulting N-(nitrophenyl)pyrrolidine via column chromatography or recrystallization.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of synthesized compounds against cancer cell lines is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]
-
Protocol:
-
Cell Seeding: Plate human carcinoma cells (e.g., A549, HCT-116) in 96-well plates at a specified density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., N-(4'-nitrophenyl)-l-prolinamides) and a vehicle control. Incubate for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability or inhibition relative to the control. Plot the results to determine IC₅₀ values.
-
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke | MDPI [mdpi.com]
- 6. The History of Racetams (and Other Devices of Soviet Mind Control) - Supplements in Review [supplementsinreview.com]
- 7. Pharmacology of nootropics and metabolically active compounds in relation to their use in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 9. Nefiracetam - Wikipedia [en.wikipedia.org]
- 10. Racetam - Wikipedia [en.wikipedia.org]
- 11. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacology of the nootropics; new insights and new questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolidine synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Analytical Methods for the Purification of 1-(3-Nitrophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical methods used in the purification of 1-(3-Nitrophenyl)pyrrolidine. It covers purification strategies, including column chromatography and recrystallization, and analytical techniques for purity assessment, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (NMR, FT-IR).
Overview of Purification Strategies
The purification of this compound, synthesized typically via nucleophilic aromatic substitution or Buchwald-Hartwig amination, is crucial to remove unreacted starting materials, catalysts, and side-products. The choice of purification method depends on the impurity profile and the desired final purity. The two primary methods are flash column chromatography and recrystallization.
Potential Impurities: Common impurities may include:
-
Unreacted 1-fluoro-3-nitrobenzene or 1-bromo-3-nitrobenzene
-
Excess pyrrolidine
-
Palladium catalyst and phosphine ligands (from Buchwald-Hartwig synthesis)
-
Side-products from undesired substitution patterns
Flash Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.
Data Presentation: Illustrative Purification by Flash Column Chromatography
| Parameter | Crude Product | Purified Product |
| Appearance | Dark brown oil | Yellow solid |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 70-85% |
| Major Impurities | Starting materials, catalyst residue | <2% |
Experimental Protocol: Flash Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Data Presentation: Illustrative Purification by Recrystallization
| Parameter | Crude Product | Purified Product |
| Appearance | Yellow to brown solid | Pale yellow crystals |
| Purity (by HPLC) | ~95% | >99.5% |
| Yield | - | 80-95% |
| Melting Point | Broad range | Sharp melting point |
Experimental Protocol: Recrystallization
Materials:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and flask
-
Recrystallization solvent (e.g., Ethanol/Water or Isopropanol)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol/water mixtures are often effective.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of this compound.
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
-
Sample Preparation: Prepare a stock solution of the purified compound in acetonitrile (e.g., 1 mg/mL). Dilute to a working concentration (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-500 amu |
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Injection: Inject the sample into the GC-MS.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra.
Spectroscopic Analysis
NMR spectroscopy is used to confirm the structure of the purified compound and assess for impurities.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.95 (t, J = 2.1 Hz, 1H): Aromatic H
-
δ 7.30 (t, J = 8.1 Hz, 1H): Aromatic H
-
δ 7.00 (ddd, J = 8.2, 2.4, 0.8 Hz, 1H): Aromatic H
-
δ 6.80 (ddd, J = 7.9, 2.1, 0.8 Hz, 1H): Aromatic H
-
δ 3.40 (t, J = 6.6 Hz, 4H): Pyrrolidine CH₂ adjacent to N
-
δ 2.05 (p, J = 6.6 Hz, 4H): Pyrrolidine CH₂
¹³C NMR (101 MHz, CDCl₃):
-
δ 149.3: Aromatic C-NO₂
-
δ 148.8: Aromatic C-N
-
δ 130.2: Aromatic CH
-
δ 115.3: Aromatic CH
-
δ 110.1: Aromatic CH
-
δ 105.8: Aromatic CH
-
δ 47.9: Pyrrolidine CH₂ adjacent to N
-
δ 25.6: Pyrrolidine CH₂
FT-IR spectroscopy is used to identify the characteristic functional groups.
Key FT-IR Peaks (KBr, cm⁻¹):
-
~3100-3000: Aromatic C-H stretch
-
~2970-2850: Aliphatic C-H stretch
-
~1520 & ~1340: Asymmetric and symmetric NO₂ stretch
-
~1600, ~1480: Aromatic C=C stretch
Visualized Workflows
General Purification and Analysis Workflow
Caption: General workflow for purification and analysis.
Flash Column Chromatography Workflow
Caption: Flash column chromatography workflow.
Recrystallization Workflow
Caption: Recrystallization process workflow.
Application Notes and Protocols for 1-(3-Nitrophenyl)pyrrolidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to introduce three-dimensionality into molecules, which is often crucial for specific interactions with biological targets. The 1-(3-nitrophenyl)pyrrolidine core, in particular, offers a synthetically versatile platform for the development of novel therapeutic agents. The nitrophenyl group can serve as a key pharmacophoric element or as a synthetic handle for further chemical modifications, enabling the exploration of a wide range of biological activities. This document provides an overview of the potential applications of this compound derivatives, with a focus on their utility in the discovery of new anticancer and antibacterial agents. While specific data for this compound is limited, this guide utilizes data from closely related analogues to illustrate its potential in drug discovery.
Applications in Medicinal Chemistry
Derivatives of the nitrophenyl-pyrrolidine scaffold have shown promise in several therapeutic areas, primarily as anticancer and antibacterial agents. The electronic properties of the nitro group and the structural features of the pyrrolidine ring can be strategically modified to optimize potency and selectivity for various biological targets.
Anticancer Activity
Nitro-containing pyrrolidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds can be diverse, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. For instance, certain nitro-pyrrolomycin derivatives have demonstrated notable anticancer activity.[2]
Antibacterial Activity
The nitrophenyl-pyrrolidine scaffold has also been explored for the development of novel antibacterial agents. The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of compounds with new mechanisms of action. Derivatives of N-(nitrophenyl)pyrrolidine have exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria.[3][4]
Data Presentation
The following tables summarize quantitative data for representative nitrophenyl-pyrrolidine derivatives, illustrating their potential in medicinal chemistry.
Table 1: Anticancer Activity of a Representative Nitro-Pyrrolomycin Derivative
| Compound Reference | Cancer Cell Line | Assay Type | IC50 (µM) |
| 5d (a nitro-pyrrolomycin) | HCT116 (Colon) | MTT Assay | 1.15 ± 0.19 |
| MCF-7 (Breast) | MTT Assay | 0.89 ± 0.11 |
Data extracted from a study on synthetic nitro-pyrrolomycins, which are structurally related to nitrophenyl-pyrrolidine derivatives.[2]
Table 2: Antibacterial Activity of N-(2'-Nitrophenyl)pyrrolidine-2-carboxamide Derivatives
| Compound Reference | Bacterial Strain | MIC (µg/mL) |
| 4b | Staphylococcus aureus | 15.6 |
| 4k | Staphylococcus aureus | 31.25 |
| Bacillus subtilis | 62.5 | |
| Escherichia coli | 125 | |
| Pseudomonas aeruginosa | 250 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism. Data is for N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivatives, which are structural isomers of the target scaffold.[3][4]
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of nitrophenyl-pyrrolidine derivatives, based on methodologies reported in the literature for closely related compounds.
Protocol 1: Synthesis of N-(Aryl/Alkyl)-2-(1-(3-nitrophenyl)pyrrolidin-2-yl)acetamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives of this compound.
Workflow for the Synthesis of N-(Aryl/Alkyl)-2-(1-(3-nitrophenyl)pyrrolidin-2-yl)acetamide Derivatives
Caption: Synthetic workflow for amide derivatives.
Materials:
-
This compound-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acid Chloride Formation: To a solution of this compound-2-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired amine (1.1 eq) and triethylamine (1.5 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-substituted acetamide derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cells.
Workflow for the MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 3: Antibacterial Susceptibility Testing - Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Workflow for Broth Microdilution Assay
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(3-Nitrophenyl)pyrrolidine as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 1-(3-nitrophenyl)pyrrolidine scaffold is a promising structural motif in medicinal chemistry, offering a unique combination of a three-dimensional pyrrolidine ring and an electronically distinct nitrophenyl group. This scaffold has been incorporated into various derivatives exhibiting a range of biological activities, including anticancer and antibacterial properties. These application notes provide a comprehensive overview of the therapeutic potential of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Therapeutic Applications and Biological Activities
Derivatives of the this compound scaffold have demonstrated notable potential in two primary therapeutic areas: oncology and infectious diseases. The presence of the nitro group on the phenyl ring can influence the electronic properties of the molecule, potentially contributing to its biological activity, while the pyrrolidine ring provides a versatile anchor for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing a nitrophenyl-pyrrolidine or a related structural framework. These compounds have shown cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Selected Nitrophenyl-Containing Pyrrolidine and Related Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolizine-5-carboxamides | Compound 10c | MCF-7 (Breast) | 4.72 | [1] |
| Compound 12b | A549 (Lung) | Not specified | [1] | |
| Compound 12b | Hep3B (Hepatoma) | Not specified | [1] | |
| Pyrrolidinone-hydrazone | N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (Melanoma) | 2.50 ± 0.46 | [2] |
| PPC-1 (Prostate) | 3.63 ± 0.45 | [2] | ||
| MDA-MB-231 (Breast) | 5.10 ± 0.80 | [2] | ||
| Panc-1 (Pancreatic) | 5.77 ± 0.80 | [2] | ||
| Nitro-Pyrrolomycins | PM 5c | HCT-116 (Colon) | Not specified | [3] |
| MCF-7 (Breast) | Not specified | [3] |
Note: The table includes data from structurally related compounds containing a nitrophenyl group and a pyrrolidine or similar heterocyclic core to illustrate the potential of the this compound scaffold.
Antibacterial Activity
The this compound scaffold has been integrated into novel heterocyclic compounds with promising antibacterial activity against a range of pathogenic bacteria, including drug-resistant strains.
Table 2: Antibacterial Activity of this compound Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines | Tetracyclic triazine analogue 22h | Drug-resistant Staphylococcus aureus | Not specified | [4] |
| Mycobacterium tuberculosis | Not specified | [4] | ||
| Bacillus anthracis | Not specified | [4] | ||
| N-(2′-nitrophenyl)pyrrolidine-2-carboxamides | General structure | Various bacteria | Not specified | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel drug candidates. The following sections provide methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.
Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine Derivatives
A versatile synthetic route has been developed for the preparation of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives, including those incorporating the this compound moiety.[4]
General Synthetic Scheme:
-
Knoevenagel Condensation: Reaction of a substituted benzaldehyde with diethyl malonate to yield a diester.
-
Michael Addition and Decarboxylation: Michael addition of potassium cyanide followed by hydrolysis and decarboxylation to produce a nitrile ester.
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile ester to form the corresponding succinic acid.
-
Succinimide Formation: Treatment of the succinic acid with urea in refluxing xylene to yield the succinimide.
-
Reduction: Reduction of the succinimide with borane in THF to afford the desired pyrrolidine.
-
Triazine Formation: Further reaction of the pyrrolidine with appropriate reagents to construct the triazine ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines that have antibacterial activity and also inhibit inorganic pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-(3-Nitrophenyl)pyrrolidine in Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Note: A Versatile Building Block for Bioactive Molecules
1-(3-Nitrophenyl)pyrrolidine is a valuable starting material in organic synthesis, primarily serving as a precursor to 1-(3-aminophenyl)pyrrolidine. The strategic placement of the nitro group on the phenyl ring allows for its selective reduction to an amine, which then opens up a wide array of synthetic transformations. This amino functionality provides a key handle for the introduction of diverse substituents and the construction of more complex molecular architectures.
The resulting 1-(3-aminophenyl)pyrrolidine is a key intermediate in the synthesis of a variety of compounds with potential biological activity. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs, and the aminophenyl group allows for the facile formation of amides, sulfonamides, ureas, and participation in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. This makes this compound a strategic starting point for the development of novel therapeutic agents and other functional organic molecules.
One of the most important applications of this compound is its conversion to 1-(3-aminophenyl)pyrrolidine, which can then be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the phenyl ring, providing access to a diverse library of compounds for screening in drug discovery programs.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound to 1-(3-Aminophenyl)pyrrolidine
This protocol details the reduction of the nitro group of this compound to an amine using catalytic hydrogenation. This is a fundamental transformation that unlocks the synthetic potential of the starting material.
Reaction Scheme:
Figure 1: Catalytic hydrogenation of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Palladium on Carbon (10 wt%) | - | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Hydrogen Gas (H₂) | High Purity | - |
| Celite® | - | Commercially Available |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Commercially Available |
| Hydrogenation Apparatus (e.g., Parr Shaker) | - | - |
| Rotary Evaporator | - | - |
| Magnetic Stirrer and Stir Bar | - | - |
| Standard Glassware (Round-bottom flask, etc.) | - | - |
Procedure:
-
Reaction Setup: To a hydrogenation flask, add this compound (1.00 g, 5.20 mmol) and ethanol (20 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.10 g, 10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (3 x 10 mL).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude 1-(3-aminophenyl)pyrrolidine can be purified by column chromatography on silica gel if necessary, although it is often of sufficient purity for subsequent steps.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 1-(3-Aminophenyl)pyrrolidine | C₁₀H₁₄N₂ | 162.23 | >95 | Pale yellow oil |
Characterization Data for 1-(3-Aminophenyl)pyrrolidine:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.08 (t, J = 7.9 Hz, 1H), 6.30 (dd, J = 7.9, 2.2 Hz, 1H), 6.22 (t, J = 2.2 Hz, 1H), 6.18 (dd, J = 7.9, 2.2 Hz, 1H), 3.65 (s, 2H), 3.30 (t, J = 6.6 Hz, 4H), 2.05 (t, J = 6.6 Hz, 4H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 148.3, 147.9, 129.8, 106.1, 103.8, 99.9, 47.8, 25.6.
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₅N₂⁺ [M+H]⁺: 163.1230; found: 163.1228.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-(3-Aminophenyl)pyrrolidine with 4-Formylphenylboronic Acid
This protocol demonstrates a key application of the synthesized 1-(3-aminophenyl)pyrrolidine in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl structure, a common motif in medicinal chemistry.
Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling of 1-(3-aminophenyl)pyrrolidine.
Materials:
| Reagent/Material | Grade | Supplier |
| 1-(3-Aminophenyl)pyrrolidine | As synthesized in Protocol 1 | - |
| 4-Formylphenylboronic Acid | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Deionized Water | - | - |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |
| Brine | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
| Argon or Nitrogen Gas | High Purity | - |
| Standard Glassware (Schlenk flask, etc.) | - | - |
Procedure:
-
Reaction Setup: To a Schlenk flask, add 1-(3-aminophenyl)pyrrolidine (0.50 g, 3.08 mmol), 4-formylphenylboronic acid (0.56 g, 3.70 mmol), and potassium carbonate (1.28 g, 9.24 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas (repeat three times).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (15 mL) and deionized water (5 mL) to the flask. Degas the solution by bubbling with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.18 g, 0.15 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 hexanes:ethyl acetate) for the disappearance of the starting materials.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 4'-(Pyrrolidin-1-yl)-[1,1'-biphenyl]-3-carbaldehyde | C₁₇H₁₇NO | 251.32 | ~85 | White to off-white solid |
Logical Workflow
The following diagram illustrates the overall synthetic strategy from the starting material to the final coupled product, highlighting the key transformation and its application.
Application Notes and Protocols for the Development of Antimicrobial Agents from 1-(3-Nitrophenyl)pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance is a critical global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyrrolidine scaffolds are prevalent in many biologically active compounds and have attracted significant interest in medicinal chemistry.[1][2] The incorporation of a nitroaromatic moiety, such as a 3-nitrophenyl group, can enhance the antimicrobial potency of these scaffolds.[3] Nitroaromatic compounds often act as prodrugs, undergoing reductive bioactivation within microbial cells to generate cytotoxic reactive nitrogen species that can lead to cell death.[4][5][6]
These application notes provide a comprehensive guide to the synthesis and evaluation of a series of N-aryl pyrrolidine-2-carboxamide derivatives starting from 1-(3-Nitrophenyl)pyrrolidine. Detailed protocols for the synthesis of these novel compounds and the assessment of their antimicrobial activity are presented.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of newly synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[5] The following table summarizes hypothetical MIC values for a series of this compound-2-carboxamide derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Compound ID | Derivative (R Group) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| NPP-01 | H | 32 | 64 | >128 | >128 |
| NPP-02 | 4-Chlorophenyl | 16 | 32 | 64 | 128 |
| NPP-03 | 4-Fluorophenyl | 15.6[7] | 32 | 64 | >128 |
| NPP-04 | 4-Methoxyphenyl | 64 | 128 | >128 | >128 |
| NPP-05 | 2,4-Dichlorophenyl | 8 | 16 | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | 0.015 | 0.25 |
| Vancomycin | (Positive Control) | 1 | 0.5 | NA | NA |
Note: The MIC values presented for the NPP series are hypothetical and for illustrative purposes, based on structure-activity relationships observed in similar compound series. The value for NPP-03 against S. aureus is based on published data for a structurally related compound.
Experimental Protocols
Protocol 1: Synthesis of this compound-2-carboxamide Derivatives
This protocol outlines a two-step synthesis of the target carboxamide derivatives, starting with the synthesis of the key intermediate, this compound-2-carboxylic acid.
Step 1: Synthesis of this compound-2-carboxylic Acid
This procedure is adapted from the synthesis of similar N-aryl proline derivatives.[8]
-
Materials:
-
L-Proline
-
1-Fluoro-3-nitrobenzene
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of L-proline (1.0 eq) in DMF, add sodium bicarbonate (3.0 eq).
-
Add 1-fluoro-3-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture at 80°C for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3, leading to the precipitation of the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound-2-carboxylic acid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Synthesis of this compound-2-carboxamide Derivatives
This procedure follows a standard amidation protocol.[7]
-
Materials:
-
This compound-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Substituted anilines (e.g., 4-chloroaniline, 4-fluoroaniline, etc.)
-
Triethylamine (TEA)
-
-
Procedure:
-
Suspend this compound-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution from step 3 to the aniline solution at 0°C.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound-2-carboxamide derivative.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Test compounds (dissolved in DMSO to a stock concentration of 10 mg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Standard antibiotics (e.g., ciprofloxacin, vancomycin) for positive controls
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
-
-
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL). Typically, 50 µL of CAMHB is added to wells 2-12. 100 µL of the compound stock solution (at 2x the highest desired concentration) is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL and the desired final compound concentrations.
-
Controls:
-
Growth Control (Positive Control): Well 11 should contain 50 µL of CAMHB and 50 µL of the inoculum, with no test compound.
-
Sterility Control (Negative Control): Well 12 should contain 100 µL of uninoculated CAMHB.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Visualizations
References
- 1. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]
- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotective Activity Assays of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine derivatives represent a significant class of heterocyclic compounds with a broad range of pharmacological activities, including notable potential for neuroprotection.[1][2] The pyrrolidine ring is a core structure in many natural and synthetic bioactive molecules.[1][2] Interest in this scaffold for neuroprotective drug discovery stems from its prevalence in compounds that show promise in mitigating neuronal damage associated with neurodegenerative diseases and ischemic events.[3][4][5] The evaluation of the neuroprotective effects of novel pyrrolidine derivatives requires a robust panel of in vitro assays to elucidate their mechanisms of action and quantify their therapeutic potential.
These application notes provide detailed protocols for a battery of key in vitro assays to assess the neuroprotective activity of pyrrolidine derivatives against common cellular stressors implicated in neurodegeneration, such as excitotoxicity and oxidative stress. The protocols are primarily designed for use with the human neuroblastoma cell line SH-SY5Y, a widely accepted model in neuroprotective research.[6][7]
Data Presentation: Quantitative Neuroprotective Effects
The following tables summarize hypothetical quantitative data for a test pyrrolidine derivative (PD-001) to illustrate how results from the described assays can be presented for clear comparison.
Table 1: Neuroprotective Effect of PD-001 against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| Control (Vehicle) | - | 100 ± 5.8 | 100 ± 8.2 |
| Glutamate (15 mM) | - | 52 ± 4.5 | 215 ± 12.3 |
| PD-001 + Glutamate | 1 | 65 ± 5.1 | 180 ± 10.5 |
| PD-001 + Glutamate | 10 | 82 ± 4.9 | 135 ± 9.8 |
| PD-001 + Glutamate | 50 | 95 ± 5.3 | 105 ± 7.5 |
Table 2: Antioxidant Effect of PD-001 against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Intracellular ROS Levels (RFU) | Cell Viability (%) (MTT Assay) |
| Control (Vehicle) | - | 2500 ± 310 | 100 ± 6.1 |
| H₂O₂ (200 µM) | - | 9800 ± 750 | 58 ± 5.2 |
| PD-001 + H₂O₂ | 1 | 7500 ± 620 | 68 ± 4.9 |
| PD-001 + H₂O₂ | 10 | 4800 ± 450 | 85 ± 5.5 |
| PD-001 + H₂O₂ | 50 | 3100 ± 350 | 96 ± 6.3 |
Table 3: Effect of PD-001 on Apoptotic Marker Expression in SH-SY5Y Cells Treated with 6-OHDA
| Treatment Group | Concentration (µM) | Bax/Bcl-2 Ratio (Relative to Control) |
| Control (Vehicle) | - | 1.0 ± 0.1 |
| 6-OHDA (100 µM) | - | 3.8 ± 0.4 |
| PD-001 + 6-OHDA | 1 | 3.1 ± 0.3 |
| PD-001 + 6-OHDA | 10 | 2.0 ± 0.2 |
| PD-001 + 6-OHDA | 50 | 1.2 ± 0.1 |
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective properties of pyrrolidine derivatives.
Caption: Workflow for neuroprotective compound screening.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: For 96-well plates, seed cells at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours before treatment.
-
Compound Preparation: Dissolve pyrrolidine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Treatment Protocol: Pre-incubate cells with the pyrrolidine derivatives for a specified time (e.g., 2 hours) before inducing neurotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[8][9]
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
-
-
Protocol:
-
After the 24-hour treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[10][11]
-
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes (optional, for adherent cells).
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate LDH release as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
-
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS, a key indicator of oxidative stress.
-
Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[12][13][14]
-
Materials:
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
-
-
Protocol:
-
After the treatment period, remove the culture medium and wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
Western Blot Analysis for Apoptotic Markers
This technique is used to detect and quantify the expression levels of specific proteins, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies. The resulting bands are visualized and quantified.[15][16]
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Signaling Pathways in Neuroprotection
Pyrrolidine derivatives may exert their neuroprotective effects by modulating various signaling pathways. A key pathway in cellular defense against oxidative stress is the Nrf2-ARE pathway.
Caption: Nrf2-ARE signaling pathway in neuroprotection.
Another critical pathway often implicated in cell survival and neuroprotection is the PI3K/Akt pathway.
Caption: PI3K/Akt signaling pathway promoting cell survival.
References
- 1. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate-induced excitotoxicity and MTT cell viability assay [bio-protocol.org]
- 9. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. arigobio.com [arigobio.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 1-(3-Nitrophenyl)pyrrolidine Derivatives in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 1-(3-nitrophenyl)pyrrolidine derivatives as precursors for Dipeptidyl Peptidase IV (DPP-4) inhibitors. While direct utilization of this compound as a starting material is not extensively documented, its structural motifs are present in potent enzyme inhibitors, making it a valuable scaffold for medicinal chemistry and drug discovery.
Introduction to Dipeptidyl Peptidase IV (DPP-4)
Dipeptidyl Peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose metabolism.[1][2][3] It deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in response to food intake.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control. This makes DPP-4 a key therapeutic target for the management of type 2 diabetes mellitus.[1][4]
The pyrrolidine scaffold is a common feature in many DPP-4 inhibitors, contributing to their potent and selective activity.[1][3] The nitrophenyl group can be a key pharmacophoric element, engaging in specific interactions within the enzyme's active site.
Synthesis of DPP-4 Inhibitors Incorporating Nitrophenyl-Pyrrolidine Scaffolds
The synthesis of DPP-4 inhibitors often involves multi-step sequences. A common strategy involves the coupling of a pyrrolidine-containing fragment with other key building blocks. While a direct one-step synthesis from this compound is not typical, this compound can be conceptually viewed as a key intermediate that can be further functionalized.
A plausible synthetic approach would involve the reduction of the nitro group on the phenyl ring to an amine. This amino group can then be used as a handle for further chemical modifications, such as amide bond formation or substitution reactions, to build the final inhibitor molecule. The pyrrolidine nitrogen can also be functionalized to introduce additional diversity and modulate the compound's properties.
Quantitative Data of Representative DPP-4 Inhibitors
| Compound ID | Structure | Target Enzyme | IC50 (nM) | Reference |
| Sitagliptin | Triazolopiperazine derivative | DPP-4 | 18 | [3] |
| Vildagliptin | Cyanopyrrolidine derivative | DPP-4 | - | [1] |
| Saxagliptin | Cyanopyrrolidine derivative | DPP-4 | - | [4] |
| Compound 2 | 2-benzylpyrrolidine derivative | DPP-4 | 300 | [3] |
| Compound 35f | Hetero-aromatic substituted pyrrole-2-carbonitrile | DPP-4 | 78 | [5] |
Experimental Protocols
General Synthetic Protocol for a Pyrrolidine-Based DPP-4 Inhibitor
This protocol describes a general, hypothetical synthesis of a DPP-4 inhibitor that could be conceptually derived from a 1-(3-aminophenyl)pyrrolidine intermediate, which in turn can be prepared from this compound.
Step 1: Reduction of this compound
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add palladium on carbon (10 mol%) to the solution.
-
Fit the flask with a hydrogen balloon and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 1-(3-aminophenyl)pyrrolidine.
Step 2: Amide Coupling with a Protected Amino Acid
-
Dissolve 1-(3-aminophenyl)pyrrolidine (1.0 eq) and a Boc-protected amino acid (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (1:1).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the final product as a TFA salt.
-
Collect the solid by filtration and dry under vacuum.
Visualizations
DPP-4 Signaling Pathway in Glucose Homeostasis
Caption: DPP-4 enzyme's role in glucose homeostasis and the mechanism of DPP-4 inhibitors.
Experimental Workflow for the Synthesis of a Pyrrolidine-Based DPP-4 Inhibitor
Caption: A general workflow for the multi-step synthesis of a DPP-4 inhibitor.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of dipeptidyl peptidase IV inhibitors: virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a vital structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3][4] The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles stands out as one of the most powerful and atom-economical methods for the stereocontrolled synthesis of these valuable five-membered heterocycles.[1][2][5][6] This application note provides detailed protocols for the synthesis of pyrrolidines using this methodology, including catalytic asymmetric variations for the preparation of enantioenriched products.[1][7] Data on yields and stereoselectivities for various reaction systems are presented, along with diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
The [3+2] cycloaddition reaction between an azomethine ylide (a nitrogen-based 1,3-dipole) and a dipolarophile (typically an alkene or alkyne) allows for the direct construction of the pyrrolidine ring with the potential to form up to four new contiguous stereocenters in a single step.[2][8][9] The versatility of this reaction is enhanced by the numerous methods available for the in situ generation of azomethine ylides. Common precursors include imines, iminiums, α-amino acids, and aziridines.[2][8] This note will focus on the widely used method involving the reaction of α-iminoesters with a base in the presence of a Lewis acid catalyst.
Catalytic asymmetric 1,3-dipolar cycloadditions have become a cornerstone for producing optically active pyrrolidines, which are crucial building blocks in medicinal chemistry.[1][3][5][7] A variety of chiral ligands in combination with metal catalysts, such as those based on silver (Ag) and copper (Cu), have been developed to achieve high levels of diastereo- and enantioselectivity.[7][10][11]
Reaction Mechanism and Experimental Workflow
The general mechanism for the metal-catalyzed 1,3-dipolar cycloaddition to form a pyrrolidine ring is depicted below. The process begins with the coordination of an α-iminoester to a metal-ligand complex, followed by deprotonation to form the metal-associated azomethine ylide. This dipole then undergoes a concerted [3+2] cycloaddition with a dipolarophile to yield the pyrrolidine product.
Caption: General mechanism of metal-catalyzed 1,3-dipolar cycloaddition.
A typical experimental workflow for this synthesis is outlined in the following diagram. The process is generally a one-pot reaction where the azomethine ylide is generated in situ and trapped by the dipolarophile.
Caption: General experimental workflow for pyrrolidine synthesis.
Experimental Protocols
General Protocol for Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a generalized procedure based on common practices for silver-catalyzed reactions.[10]
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the silver salt (e.g., AgOAc, 5 mol%), the chiral ligand (e.g., TF-BiphamPhos, 5.5 mol%), and the dipolarophile (1.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 2.0 mL). Stir the mixture at room temperature for 10-15 minutes.
-
Reactant Addition: Add the azomethine ylide precursor, typically an iminoester (1.2 mmol), to the mixture.
-
Initiation: Add the base (e.g., triethylamine, Et₃N, 1.5 mmol) dropwise.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.
-
Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The following tables summarize representative results for the synthesis of pyrrolidines, showcasing the effect of different catalysts, ligands, and substrates on yield and stereoselectivity.
Table 1: Synthesis of Spirooxindole-Pyrrolidines[10]
This reaction involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with N-unprotected 2-oxoindolin-3-ylidene derivatives.
| Entry | Dipolarophile (Substituent) | Yield (%) | dr (exo/endo) | ee (%) (exo) |
| 1 | H | 95 | >99:1 | 75 |
| 2 | 5-Br | 99 | >99:1 | 68 |
| 3 | 5-Cl | 98 | >99:1 | 69 |
| 4 | 5-F | 96 | >99:1 | 72 |
| 5 | 5-Me | 94 | >99:1 | 70 |
Reaction Conditions: AgOAc (10 mol%), TF-BiphamPhos (11 mol%), iminoester, dipolarophile, Et₃N in THF at 40 °C.
Table 2: Diastereoselective Synthesis of Densely Substituted Pyrrolidines[9]
This protocol utilizes a silver-catalyzed cycloaddition between N-tert-butanesulfinylazadienes and azomethine ylides.
| Entry | Imino Ester (R group) | Yield (%) | dr |
| 1 | Phenyl | 70 | 95:5 |
| 2 | 4-Fluorophenyl | 65 | 95:5 |
| 3 | 2-Thienyl | 52 | 90:10 |
| 4 | t-Butyl | 68 | >98:2 |
| 5 | Benzyl | 72 | >98:2 |
Reaction Conditions: Ag₂CO₃ (10 mol%), imino ester, N-tert-butanesulfinylazadiene in THF at 60 °C.
Table 3: Influence of Solvent on Spirooxindole Synthesis[12]
A three-component reaction of isatin, an α-amino acid, and a maleimide dipolarophile.
| Entry | Solvent | Yield (%) | dr |
| 1 | Toluene | 65 | >20:1 |
| 2 | CH₂Cl₂ | 71 | >20:1 |
| 3 | THF | 75 | >20:1 |
| 4 | CH₃CN | 78 | >20:1 |
| 5 | EtOH | 81 | >20:1 |
Reaction Conditions: Isatin, L-proline, N-phenylmaleimide in the specified solvent at room temperature for 4 hours.
Conclusion
The 1,3-dipolar cycloaddition of azomethine ylides is a highly efficient and versatile strategy for the synthesis of substituted pyrrolidines. The protocols and data presented herein demonstrate the robustness of this methodology, including its amenability to catalytic and asymmetric variants that provide access to complex, enantioenriched molecules. This makes it an invaluable tool for researchers in organic synthesis and drug development.
References
- 1. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 9. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives and azomethine ylides for the construction of spirooxindole-pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Nitrophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1-(3-Nitrophenyl)pyrrolidine, addressing common challenges and offering solutions to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on the starting materials, desired reaction conditions, and functional group tolerance.
Q2: Which starting materials are typically used for each route?
A2: For the SNAr reaction, 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene are common starting materials, reacting with pyrrolidine. For the Buchwald-Hartwig amination, 1-bromo-3-nitrobenzene is a typical precursor, coupled with pyrrolidine using a palladium catalyst.
Q3: My yield is consistently low. What are the general factors I should investigate first?
A3: Low yields can stem from several factors regardless of the synthetic route. Key areas to investigate include:
-
Reagent Purity: Ensure the purity of starting materials, solvents, and reagents. Impurities can interfere with the reaction.
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere for Buchwald-Hartwig) are critical and may need optimization.
-
Stoichiometry: The ratio of reactants can significantly impact the yield. An excess of one reagent may be necessary to drive the reaction to completion.
Q4: What are the main differences in reaction conditions between the SNAr and Buchwald-Hartwig routes?
A4: SNAr reactions with an activated substrate like a nitro-substituted aryl halide can often be performed without a catalyst, sometimes requiring elevated temperatures. The Buchwald-Hartwig amination, on the other hand, is a palladium-catalyzed cross-coupling reaction that requires a specific combination of a palladium precursor, a phosphine ligand, and a base.[1][2]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Route
Issue 1: Low or No Conversion to this compound
-
Question: I am reacting 1-chloro-3-nitrobenzene with pyrrolidine, but I am observing very low conversion. What could be the problem?
-
Answer:
-
Insufficient Activation: While the nitro group is electron-withdrawing, its activating effect in the meta position is weaker compared to the ortho or para positions. This can lead to sluggish reactions.
-
Solution:
-
Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature, potentially using a higher-boiling solvent.
-
Use a More Reactive Halide: If possible, starting with 1-fluoro-3-nitrobenzene can significantly increase the reaction rate, as fluoride is a better leaving group in SNAr reactions.
-
Solvent Choice: The use of polar aprotic solvents like DMSO or DMF can help to stabilize the charged intermediate (Meisenheimer complex) and accelerate the reaction.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing multiple spots on my TLC plate besides the desired product. What are the likely side products?
-
Answer:
-
Possible Side Reactions:
-
Di-substitution: If there are other leaving groups on the aromatic ring, further substitution could occur, though this is less likely with 1-chloro-3-nitrobenzene.
-
Reaction with Solvent: At high temperatures, some solvents may react with the starting materials or product.
-
-
Solution:
-
Control Stoichiometry: Use a controlled excess of pyrrolidine to favor the formation of the desired monosubstituted product.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal time to stop the reaction before significant side product formation occurs. Lowering the temperature may also help if side reactions are prevalent at higher temperatures.
-
-
Buchwald-Hartwig Amination Route
Issue 1: Low Yield of this compound
-
Question: My Buchwald-Hartwig amination of 1-bromo-3-nitrobenzene with pyrrolidine is giving a poor yield. How can I improve it?
-
Answer: The efficiency of the Buchwald-Hartwig amination is highly dependent on the interplay of the catalyst, ligand, base, and solvent.[3]
-
Catalyst System:
-
Palladium Source: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction.
-
Ligand: The ligand is crucial for the catalytic cycle. For electron-rich anilines and electron-deficient aryl halides, bulky electron-rich phosphine ligands like XPhos or SPhos are often effective.
-
-
Base Selection:
-
The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, the nitro group on the substrate can be sensitive to very strong bases. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be a better choice to avoid side reactions, though they might require higher reaction temperatures.[4]
-
-
Solvent:
-
Anhydrous, degassed solvents are essential as the palladium catalyst can be sensitive to oxygen. Toluene and dioxane are common choices.
-
-
Issue 2: Catalyst Deactivation
-
Question: The reaction starts but then stalls before completion. What could be causing catalyst deactivation?
-
Answer:
-
Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized to inactive Pd(II) in the presence of oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Inhibiting Side Reactions: The nitro group itself or potential impurities can sometimes coordinate to the palladium center and inhibit catalysis. Careful purification of starting materials is important.
-
Data Presentation
While specific comparative data for the synthesis of this compound is not extensively published in a single source, the following table provides a general comparison of reaction parameters for the two primary synthetic routes based on established principles for similar transformations.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl Halide | 1-Chloro-3-nitrobenzene or 1-Fluoro-3-nitrobenzene | 1-Bromo-3-nitrobenzene |
| Amine | Pyrrolidine | Pyrrolidine |
| Catalyst | Typically none required | Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | None | Phosphine ligand (e.g., XPhos, SPhos, BINAP) |
| Base | Often an excess of pyrrolidine acts as the base | Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) |
| Solvent | Polar aprotic (e.g., DMSO, DMF) or excess pyrrolidine | Anhydrous, degassed aprotic (e.g., Toluene, Dioxane) |
| Temperature | Often elevated (e.g., >100 °C) | Typically 80-110 °C |
| Yield | Variable, can be high with reactive substrates | Generally good to excellent with optimized conditions |
Experimental Protocols
The following are generalized protocols that should be optimized for specific laboratory conditions.
Protocol 1: Synthesis via SNAr Reaction
This protocol is adapted for the reaction of 1-chloro-3-nitrobenzene with pyrrolidine.
Materials:
-
1-chloro-3-nitrobenzene
-
Pyrrolidine
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-chloro-3-nitrobenzene (1.0 equiv) and DMSO.
-
Add pyrrolidine (2.0-3.0 equiv) to the mixture.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed coupling of 1-bromo-3-nitrobenzene and pyrrolidine.[3][4]
Materials:
-
1-bromo-3-nitrobenzene
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.01-0.05 equiv), XPhos (0.02-0.10 equiv), and NaOtBu (1.2-2.0 equiv).
-
Add 1-bromo-3-nitrobenzene (1.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by pyrrolidine (1.1-1.5 equiv).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Simplified workflow of the SNAr mechanism.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Overcoming Solubility Issues with 1-(3-Nitrophenyl)pyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(3-Nitrophenyl)pyrrolidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address and resolve these issues effectively in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Q2: My this compound is precipitating out of my aqueous experimental buffer. What is the likely cause?
A2: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. The primary reason is that you are exceeding the compound's aqueous solubility limit. This can be due to several factors including:
-
High Concentration: The desired final concentration in your assay is higher than the intrinsic aqueous solubility of the compound.
-
Solvent Shock: If you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.
-
pH and Temperature Effects: The solubility of some compounds can be influenced by the pH and temperature of the medium, although for non-ionizable compounds, the effect of pH is generally minimal.[5]
Q3: What are the initial steps I should take to try and dissolve this compound?
A3: For initial attempts at solubilization, it is recommended to first try dissolving the compound in a small amount of a water-miscible organic solvent before diluting it into your aqueous buffer. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetone[3]
Prepare a high-concentration stock solution in the organic solvent and then dilute it stepwise into your final aqueous medium while vortexing or stirring.
Q4: What advanced strategies can I use to improve the solubility of this compound for my experiments?
A4: If simple co-solvents are insufficient, several formulation strategies can be employed to enhance the apparent solubility and bioavailability of poorly soluble compounds:[1][6][7]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.[5][8]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.[8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[6][9]
-
Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[2][5]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like emulsions or liposomes can be effective.[1][6]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can improve the dissolution rate.[6][7][8]
Troubleshooting Guides
Issue 1: Compound Precipitation During Dilution
| Possible Cause | Troubleshooting Action |
| Concentration too high | You are likely exceeding the aqueous solubility limit. Try lowering the final concentration of this compound in your experiment. |
| "Solvent Shock" | Instead of a single large dilution, add the organic stock solution to the aqueous buffer in smaller increments with vigorous mixing between each addition. Warming the aqueous buffer slightly may also help. |
| Inappropriate Co-solvent | The chosen organic co-solvent may not be optimal. Screen a panel of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) to find the one that allows for the highest final concentration without precipitation. |
Issue 2: Low or Inconsistent Biological Activity in In-Vitro Assays
| Possible Cause | Troubleshooting Action |
| Poor Bioavailability | Even if the compound appears to be in solution, it may exist as microscopic aggregates that are not readily available to interact with cells or target molecules.[5] Employ a solubilization method that promotes a monomeric or well-dispersed form, such as cyclodextrin complexation or the use of surfactants above their critical micelle concentration (CMC).[5][9] |
| Interaction with Assay Components | The solubilizing agent (e.g., co-solvent, surfactant) may be interfering with the biological assay. Run appropriate vehicle controls (buffer with the solubilizing agent but without the compound) to assess any background effects.[5] |
| Compound Degradation | The conditions used for solubilization (e.g., pH, temperature) may be causing the compound to degrade. Assess the stability of this compound under your experimental conditions using an appropriate analytical method like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Analytical balance
-
Vortex mixer
-
Amber glass vial
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to an amber glass vial to protect it from light.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) as recommended for the compound's stability.
Protocol 2: Co-solvent Screening for Improved Aqueous Solubility
Objective: To determine the most effective water-miscible organic co-solvent for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Panel of water-miscible organic co-solvents (e.g., DMSO, ethanol, methanol, acetone, PEG 400, propylene glycol)
-
Microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 1:9, 2:8, 5:5 v/v co-solvent to buffer).
-
In separate microcentrifuge tubes, add a small aliquot of the this compound stock solution.
-
Add an increasing volume of each co-solvent/buffer mixture to the tubes to achieve a range of final compound concentrations.
-
Vortex each tube thoroughly.
-
Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at room temperature.
-
The co-solvent that maintains the highest concentration of the compound in a clear solution is the most suitable for your experiment.
Data Presentation
Table 1: Solubility of Structurally Similar Compounds in Common Organic Solvents
While specific data for this compound is limited, the following table presents solubility data for a structurally related compound, 1-(3-nitrophenyl)ethanone, to provide a general guide. The mole fraction solubility (x1) is shown at 298.15 K (25 °C).
| Solvent | Mole Fraction Solubility (x1) of 1-(3-nitrophenyl)ethanone |
| Acetone | High |
| Acetonitrile | High |
| Ethyl acetate | High |
| Toluene | Moderate |
| Methanol | Moderate |
| Ethanol | Moderate |
| n-Propanol | Low |
| Isopropanol | Low |
| Cyclohexane | Very Low |
| Data adapted from studies on 1-(3-nitrophenyl)ethanone and is intended for illustrative purposes only.[4] |
Visualizations
Below are diagrams illustrating key concepts and workflows for overcoming solubility issues.
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Caption: Conceptual diagrams of common strategies for enhancing the solubility of hydrophobic compounds.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-(3-Nitrophenyl)pyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(3-Nitrophenyl)pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives after synthesis?
A1: Common impurities can include unreacted starting materials such as 3-nitroaniline and 1,4-dibromobutane, side-products from incomplete reactions or alternative reaction pathways, and residual solvents used in the synthesis. Depending on the synthetic route, byproducts from condensation or polymerization reactions may also be present.[1]
Q2: Which purification techniques are most effective for this compound derivatives?
A2: The choice of purification technique depends on the nature of the impurities and the scale of the purification. The most common and effective methods include:
-
Recrystallization: Ideal for obtaining high-purity crystalline solids.
-
Column Chromatography: Highly versatile for separating compounds with different polarities.
-
Acid-Base Extraction: Useful for separating the basic pyrrolidine derivative from neutral or acidic impurities.
Q3: My purified this compound derivative has a yellowish or brownish tint. What is the likely cause and how can I remove it?
A3: A persistent color is often due to the presence of oxidized impurities or residual nitro-aromatic precursors. The color can sometimes be removed by treating the solution with activated charcoal during the recrystallization process or by performing multiple chromatographic separations.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound derivatives should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative purity analysis. Purity can also be qualitatively assessed by Thin Layer Chromatography (TLC). Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation | The compound may be too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent mixture where the compound has high solubility when hot and low solubility when cold.[1]- Reduce the amount of solvent used.[1]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oily Product Instead of Crystals | The melting point of the compound may be lower than the boiling point of the solvent, or significant impurities are present. | - Use a lower-boiling point solvent.- Try to purify the compound by another method, such as column chromatography, before recrystallization. |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.[1]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Spots (on TLC) | The chosen eluent system has inappropriate polarity. | - Adjust the solvent ratio. For better separation of polar compounds, increase the polarity of the eluent. For non-polar compounds, decrease the polarity.- Try a different solvent system. |
| Compound Stuck on the Column | The compound is too polar for the chosen eluent system. | - Gradually increase the polarity of the eluent during elution (gradient elution).- Consider using a more polar stationary phase (e.g., alumina instead of silica gel). |
| Streaking of Spots (on TLC) | The compound may be acidic or basic, leading to interactions with the silica gel. | - Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| Cracked or Dry Column Bed | Improper packing of the column or evaporation of the solvent. | - Ensure the column is packed uniformly without any air bubbles.- Keep the column bed wet with the eluent at all times. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol, isopropanol) and add the minimum amount of the hot solvent to the flask to completely dissolve the crude product.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column packs evenly without cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Start the elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compound of interest.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visual Guides
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for failed recrystallization.
References
Technical Support Center: Optimizing N-Aryl Pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-aryl pyrrolidines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My N-arylation reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in N-aryl pyrrolidine synthesis, particularly in transition-metal catalyzed reactions like the Buchwald-Hartwig amination, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Potential Causes & Solutions:
-
Catalyst System (Palladium-based):
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure proper activation, which can be facilitated by the amine substrate, phosphine ligands, or other reducing agents.[2] The use of pre-catalysts that readily form the active LPd(0) species upon exposure to a base can improve efficiency.[2][3]
-
Inappropriate Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos, SPhos, and RuPhos often enhance reaction efficiency by stabilizing the palladium catalyst and promoting crucial steps in the catalytic cycle.[4] Ligand selection can be dependent on the specific amine and aryl halide used.[3]
-
Catalyst Poisoning: Functional groups like azo groups on your substrates can poison the catalyst.[5] Ensure starting materials are pure.
-
-
Reaction Conditions:
-
Base Selection: The base plays a crucial role in the catalytic cycle.[4] The choice should not be based solely on pKa; solubility and functional group compatibility are also important.[3] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄). For sensitive substrates, a combination of an organic base (like DBU) and an inorganic base may be beneficial.[2]
-
Solvent Choice: The solvent must dissolve both the inorganic base and the organic substrates.[3] Commonly used solvents include toluene, dioxane, and tetrahydrofuran (THF).[5]
-
Temperature: Reactions with challenging substrates or weaker bases may require higher temperatures (80-100 °C).[3] However, thermally sensitive substrates may benefit from lower temperatures in combination with a stronger base.[3]
-
Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen.[5] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Substrate Issues:
-
Aryl Halide Reactivity: The general reactivity order for aryl halides in oxidative addition is I > Br > OTf > Cl.[2] Aryl chlorides can be challenging and may require specific catalyst systems.[3]
-
Steric Hindrance: Highly substituted aryl halides or bulky secondary amines can decrease the reaction rate.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in N-aryl pyrrolidine synthesis.
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Side product formation can compete with the desired N-arylation, reducing the overall yield and complicating purification.
Common Side Reactions:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often more prevalent with electron-rich aryl halides.
-
N-Vinylation: In reactions involving vinyl halides, competing N-vinylation of the pyrrolidine can occur.[6] This can sometimes be mitigated by using a catalyst system that disfavors C-N bond-forming reductive elimination, such as one with tri-2-furylphosphine as the ligand.[6]
-
Homocoupling: Dimerization of the aryl halide can occur, especially at higher temperatures.
-
Diarylation: For primary amines, diarylation can be a competitive process. The degree of N-arylation can sometimes be controlled by the amount of base used.[7]
Strategies for Minimization:
-
Optimize Catalyst and Ligand: The choice of ligand can influence the relative rates of desired coupling versus side reactions. For instance, in palladium-catalyzed carboamination, using 2-(di-tert-butylphosphino)biphenyl as a ligand was found to be optimal for minimizing side reactions.[6]
-
Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions like homocoupling.
-
Adjust Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side products. For instance, using a slight excess of the amine can help to consume the aryl halide and reduce hydrodehalogenation.
Question 3: How do I choose the optimal catalyst, ligand, base, and solvent for my specific N-arylation reaction?
The optimal conditions are highly dependent on the specific substrates being used. However, some general guidelines can be followed.
Parameter Selection Guide:
| Parameter | Options | Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts (G3, G4) | Precatalysts are often preferred as they are easier to activate with weak bases and provide high catalytic activity.[2][3] |
| Ligand | Buchwald-type: XPhos, SPhos, RuPhos, BrettPhosOther: Xantphos, Tri-2-furylphosphine | Bulky, electron-rich phosphine ligands generally improve reaction efficiency.[4] The choice depends on the nucleophile's reactivity.[3] For instance, Xantphos and XPhos have shown good performance in certain optimizations.[8] |
| Base | Inorganic: KOtBu, NaOtBu, K₃PO₄, K₂CO₃, Cs₂CO₃Organic: DBU, P₂Et | Strong bases like KOtBu are common.[7] Weaker bases may require higher temperatures.[3] Base solubility and functional group tolerance are key factors.[3] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | The solvent should dissolve the substrates and the base.[3][5] Toluene and dioxane are frequently used.[5][7] |
Optimization Workflow
Caption: A systematic workflow for optimizing reaction conditions for N-aryl pyrrolidine synthesis.
Question 4: I am having trouble purifying my N-aryl pyrrolidine product. What are some common purification challenges and solutions?
Purification of N-aryl pyrrolidines can be challenging due to their basic nature.
Common Issues & Solutions:
-
Streaking on Silica Gel Chromatography: The basic nitrogen of the pyrrolidine can interact strongly with the acidic silica gel, leading to poor separation and streaking of the product spot.[1]
-
Solution: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%). This will neutralize the acidic sites on the silica gel.[1]
-
-
Co-elution with Starting Materials: If the polarity of the product is very similar to that of the starting materials, separation can be difficult.
-
Solution: Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that provides better separation. Gradient elution can also be effective.
-
-
Product is an Oil: Many N-aryl pyrrolidines are oils, which can make isolation difficult.
-
Solution: If the product is an oil, ensure all solvent is removed under high vacuum. If possible, try to form a salt (e.g., hydrochloride salt) which may be a crystalline solid and easier to handle and purify by recrystallization.
-
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of Pyrrolidine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the aryl halide (1.0 equiv), the base (e.g., NaOtBu, 1.4 equiv), and a stir bar.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) followed by pyrrolidine (1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 16-24 hours).[8]
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (often pre-treated with triethylamine).
Quantitative Data Summary
Table 1: Optimization of Ligands for a Buchwald-Hartwig Amination
Reaction conditions may vary between studies. This table is an illustrative example based on general findings.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Xantphos | 2 | 100 | 16 | ~80-90 | [8] |
| XPhos | 2 | 100 | 16 | ~92 (predicted) | [8] |
| (R,R)-Ph-BPE | 5 (Cu-based) | RT | 12 | 85 | [9] |
| Tri-2-furylphosphine | 5 | 100 | 12 | 81 | [6] |
Table 2: Effect of Base and Solvent on N-Arylation of 2-Pyrrolidone (Copper-Catalyzed)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | DMF | 110 | 5 | 85 | [10] |
| K₂CO₃ | DMF | 110 | 5 | 75 | [10] |
| Cs₂CO₃ | DMF | 110 | 5 | 80 | [10] |
| K₃PO₄ | Dioxane | 110 | 5 | 65 | [10] |
| K₃PO₄ | DMSO | 110 | 5 | 92 | [10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 1-(3-Nitrophenyl)pyrrolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the synthesis of 1-(3-Nitrophenyl)pyrrolidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Buchwald-Hartwig Amination Route
Q1: I am getting a significant amount of nitrobenzene as a byproduct in my Buchwald-Hartwig amination of 1-halo-3-nitrobenzene with pyrrolidine. What is causing this?
A1: The formation of nitrobenzene is a common side product resulting from the hydrodehalogenation of the starting aryl halide.[1][2][3] This competitive side reaction can be influenced by several factors in your reaction setup.
Troubleshooting Steps:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Some ligands are more prone to promoting hydrodehalogenation. Consider screening different phosphine ligands, as bidentate ligands like BINAP or DPPF have been shown to improve yields and reduce side reactions in some cases.[4] A bimetallic palladium-copper nanocatalyst has also been reported to suppress the hydrodehalogenation pathway.[1][2]
-
Base: The nature and strength of the base can impact the reaction. If you are using a strong base like sodium tert-butoxide, consider switching to a weaker base such as potassium phosphate or cesium carbonate, which may be less likely to promote side reactions with electron-deficient substrates.
-
Hydrogen Source: The hydrogen for hydrodehalogenation can originate from various sources, including the solvent, the amine, or even trace water. Ensure you are using anhydrous solvents and high-purity reagents.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the hydrodehalogenation pathway relative to the desired amination.
Q2: My reaction is sluggish, and I am observing the reduction of the nitro group to an amino group, forming 3-(pyrrolidin-1-yl)aniline. How can I avoid this?
A2: The reduction of the nitro group is a potential side reaction in palladium-catalyzed reactions, especially if a hydrogen source is present.[5][6] Catalytic hydrogenation with palladium on carbon (Pd/C) is a standard method for nitro reduction, so the conditions for your Buchwald-Hartwig amination might inadvertently be facilitating this transformation.[5]
Troubleshooting Steps:
-
Hydrogen Source: Scrutinize your reaction for any potential sources of hydrogen. Certain transfer hydrogenation reagents, or even solvents like isopropanol, can act as hydrogen donors in the presence of a palladium catalyst. Using a non-protic, anhydrous solvent like toluene or dioxane is recommended.
-
Catalyst Choice: While palladium is the standard catalyst for Buchwald-Hartwig amination, its propensity to catalyze hydrogenation is a drawback here. Ensure your palladium source is not contaminated with residual reagents from its preparation that could act as a hydrogen source.
-
Alternative Reducing Agents: Be aware that common laboratory reagents can act as reducing agents under certain conditions. For example, using iron, zinc, or tin(II) chloride in acidic media are all methods for nitro group reduction and should be avoided in your reaction setup.[5]
| Issue | Potential Side Product | Probable Cause | Suggested Solution |
| Low Yield of Desired Product | Nitrobenzene | Hydrodehalogenation of aryl halide.[1][2][3] | Optimize catalyst/ligand system, use a weaker base, ensure anhydrous conditions, lower reaction temperature. |
| Formation of an Aniline Derivative | 3-(pyrrolidin-1-yl)aniline | Reduction of the nitro group.[5][6] | Eliminate potential hydrogen sources (e.g., protic solvents), ensure purity of catalyst and reagents. |
| Complex Product Mixture | Multiple Unidentified Products | Reaction at high temperature or with a non-optimal catalyst system. | Screen different reaction conditions, including temperature, solvent, base, and catalyst/ligand combination. |
Nucleophilic Aromatic Substitution (SNA_r) Route
Q3: I am attempting a Nucleophilic Aromatic Substitution (SNA_r) reaction between a 1-halo-3-nitrobenzene and pyrrolidine, but the reaction is not proceeding or is giving very low yields. Why is this?
A3: The success of an SNAr reaction is highly dependent on the electronic properties of the aryl halide. The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[7] For this intermediate to be sufficiently stabilized, strong electron-withdrawing groups must be positioned ortho or para to the leaving group. In the case of 1-halo-3-nitrobenzene, the nitro group is in the meta position, which does not allow for resonance stabilization of the negative charge of the Meisenheimer complex. Consequently, the reaction is significantly disfavored and typically requires harsh conditions, if it proceeds at all.
Troubleshooting Steps:
-
Reaction Conditions: While not ideal, you can try to force the reaction by using high temperatures and a highly polar aprotic solvent like DMSO or DMF. However, be aware that this may lead to decomposition and other side reactions.
-
Alternative Substrates: If possible, consider using an isomeric starting material where the nitro group is ortho or para to the leaving group, such as 1-halo-2-nitrobenzene or 1-halo-4-nitrobenzene.
-
Alternative Synthetic Route: The Buchwald-Hartwig amination is generally a more suitable method for the synthesis of this compound due to the electronic nature of the substrate.[4][8]
Experimental Protocols
Buchwald-Hartwig Amination of 1-Bromo-3-nitrobenzene with Pyrrolidine
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
1-Bromo-3-nitrobenzene
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Schlenk flask or other suitable reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-nitrobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL).
-
Add pyrrolidine (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of this compound, including the potential side reaction of hydrodehalogenation.
Caption: Simplified workflow for the SNAr reaction of 1-halo-3-nitrobenzene with pyrrolidine, highlighting the instability of the meta-nitro Meisenheimer complex.
References
- 1. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability of 1-(3-Nitrophenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Nitrophenyl)pyrrolidine. The information provided is intended to assist in designing and troubleshooting stability studies under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of this compound?
A1: Based on its structure, the primary stability concerns for this compound involve the potential for:
-
Photodegradation: Aromatic nitro compounds are often susceptible to degradation upon exposure to light.[1][2]
-
Oxidative degradation: The pyrrolidine ring can be susceptible to oxidation.[3]
-
Hydrolysis: While the N-aryl bond is generally stable, extreme pH conditions could potentially lead to degradation.
-
Thermal degradation: High temperatures can induce decomposition.
Q2: What are the likely degradation products of this compound?
A2: While definitive degradation products can only be identified through experimental studies (e.g., using LC-MS), potential degradation pathways could lead to:
-
Oxidation Products: Oxidation of the pyrrolidine ring could result in the formation of corresponding lactams (2-pyrrolidinones) or other ring-opened products.
-
Photodegradation Products: Exposure to UV light in aqueous solutions could lead to the formation of nitrophenol isomers and other related compounds.[4]
-
Reduction Products: Under certain reductive conditions, the nitro group could be reduced to a nitroso, hydroxylamino, or amino group.
Q3: How can I monitor the stability of this compound during my experiments?
A3: A stability-indicating analytical method is essential. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3] A validated HPLC method should be able to separate the parent this compound peak from all potential degradation products and formulation excipients. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be:
-
Protected from light: Store in amber vials or wrap containers in aluminum foil.[1][3]
-
Stored at low temperatures: Depending on the solvent and required duration of storage, refrigeration (2-8 °C) or freezing (-20 °C to -80 °C) is advisable.[3]
-
Prepared in appropriate solvents: The choice of solvent can impact stability. For long-term storage, consider aprotic solvents. If aqueous solutions are necessary, they should be prepared fresh.
-
Stored under an inert atmosphere: If sensitivity to oxidation is a concern, purging the solution and vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.[1][3]
Troubleshooting Guides
Issue 1: Rapid loss of potency or appearance of new peaks in the chromatogram.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Confirm Degradation: Use a validated stability-indicating HPLC method to confirm the loss of the main peak and the appearance of new, related peaks.
-
Identify the Stressor: Review the experimental conditions. Was the sample exposed to light, elevated temperature, oxygen, or extremes of pH?
-
Isolate the Cause: Conduct a systematic forced degradation study (see Experimental Protocols below) to determine the specific conditions under which the compound is unstable.
-
Characterize Degradants: If necessary, use LC-MS to identify the mass of the degradation products to help elucidate their structures.
-
Issue 2: Poor peak shape (tailing or fronting) during HPLC analysis.
-
Possible Cause: Secondary interactions with the stationary phase, column overload, or issues with the mobile phase. Aromatic amines are particularly prone to peak tailing due to interactions with residual silanol groups on the silica-based columns.[5]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For an amine, a low pH (e.g., 2.5-3.5) will ensure it is protonated and can improve peak shape.
-
Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions.
-
Add a Competitive Amine: If peak tailing persists, consider adding a small amount of a competitive amine, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase to block the active silanol sites.[5]
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload. If the peak shape improves, reduce the sample concentration or injection volume.[6]
-
Issue 3: Yellow or brown discoloration of the sample solution.
-
Possible Cause: This often indicates degradation, particularly for nitro-aromatic compounds.[1] It could be due to photodegradation or oxidative degradation.
-
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution in an amber vial or protected from light. If the discoloration does not occur, photodegradation is the likely cause.
-
Deoxygenate Solvents: Prepare a fresh solution using solvents that have been deoxygenated by sparging with nitrogen or argon. If this prevents discoloration, oxidative degradation is likely.
-
Analyze the Discolored Solution: Use HPLC to confirm if the discoloration is associated with the formation of degradation products.
-
Data Presentation
Since experimental data for this compound is not available, the following table provides an illustrative summary of potential degradation under typical forced degradation conditions, as recommended by the International Conference on Harmonization (ICH). The percentages are hypothetical and should be determined experimentally.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Observations (Potential) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 5-10% | Minor degradation |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 °C | 10-15% | Moderate degradation |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 15-25% | Significant degradation, potential color change |
| Thermal | Dry Heat | 48 hours | 80 °C | < 5% | Generally stable |
| Photolytic | UV light (ICH Q1B) | 24 hours | Room Temp | 20-30% | Significant degradation, likely color change |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Preparation of Stress Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Thermal Degradation (in solution): Mix 1 mL of the stock solution with 9 mL of purified water.
-
Thermal Degradation (solid state): Place a small amount of the solid compound in a vial.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette or vial to a light source specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Incubation:
-
Incubate the acid, base, oxidative, and thermal (solution) samples at a controlled temperature (e.g., 60 °C).
-
Place the thermal (solid state) sample in an oven at a controlled high temperature (e.g., 80 °C).
-
Keep the oxidative and photolytic samples at room temperature.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for HPLC peak tailing of aromatic amines.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
troubleshooting spectroscopic analysis of nitrophenyl compounds
Welcome to the Technical Support Center for the Spectroscopic Analysis of Nitrophenyl Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.
General Troubleshooting Workflow
Before diving into technique-specific issues, a systematic approach can often resolve unexpected results. The following workflow outlines a general strategy for troubleshooting spectroscopic analyses.
Caption: General troubleshooting workflow for spectroscopic analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of nitrophenyl compounds, which can be influenced by various experimental factors.
Frequently Asked Questions (UV-Vis)
Question 1: My UV-Vis spectrum for a nitrophenol solution shows a peak at a different wavelength than expected. What is the most likely cause?
Answer: The most common cause is a change in the pH of the solution. Nitrophenols are pH-sensitive, and their absorption spectra vary significantly between their protonated (acidic) and deprotonated (basic) forms.[1][2] For example, p-nitrophenol (PNP) has a primary absorption peak around 317 nm in acidic solutions and shifts to around 400 nm in alkaline solutions.[3][4]
Question 2: How can I accurately determine the concentration of a nitrophenol if the pH of my samples varies?
Answer: You can use the isosbestic point, which is a specific wavelength where the molar absorptivity of two species in equilibrium (e.g., the protonated and deprotonated forms of nitrophenol) is the same. For p-nitrophenol, the isosbestic point is at 347 nm.[3][5] The absorbance at this wavelength is dependent on the total concentration of the compound but is independent of the solution's pH.[5]
Question 3: I am observing unexpected background absorption or interference in my analysis. What could be causing this?
Answer: Interference can arise from several sources. If your sample is in an environmental or complex matrix, other compounds may absorb in the same region.[6] Engineered nanoparticles (ENPs), such as iron-based colloids like Fe(OH)₃, are known to cause significant interference by absorbing strongly at the characteristic peaks of PNP (317 nm and 400 nm).[7][8][9] Contaminated solvents or unclean cuvettes can also lead to inaccurate measurements.[10]
Troubleshooting Guide: UV-Vis Spectroscopy
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Wavelength Shift | pH of the solution is incorrect or has drifted. | Buffer the solution to the desired pH. Verify the pH with a meter. For quantification across different pH values, use the isosbestic point (e.g., 347 nm for p-nitrophenol).[3][5] |
| Low Absorbance/Signal | Sample concentration is too low. Path length of the cuvette is too short. | Increase the sample concentration. Use a cuvette with a longer path length. |
| High Absorbance (>2 AU) | Sample concentration is too high, leading to deviation from the Beer-Lambert law.[11] | Dilute the sample to bring the absorbance into the linear range (typically 0.1-1.0 AU).[12] Use a cuvette with a shorter path length.[10] |
| Background Interference | Presence of nanoparticles (e.g., Fe(OH)₃). Contaminated solvent or cuvette. | For Fe(OH)₃ interference, use an acidification and masking protocol.[8] Use high-purity solvents and ensure cuvettes are thoroughly cleaned.[11] |
| Overlapping Spectra | Multiple nitrophenol isomers or other absorbing species are present in a mixture.[6] | Use a multivariate calibration method like partial least squares (PLS) or derivative spectroscopy to resolve the individual components.[6][13][14] |
Key Experimental Protocol: Analysis of p-Nitrophenol with Fe(OH)₃ Interference
This protocol is adapted for the accurate determination of p-nitrophenol (PNP) in water samples containing interfering iron-based nanoparticles.[8][9][15]
-
Sample Preparation: Transfer an appropriate volume of the PNP sample solution into a 10 mL colorimetric tube.
-
Reagent Addition: Add 1.0 mL of Methanol, 1.0 mL of 50% (v/v) HCl, and then the sample containing potential Fe(OH)₃ interference.
-
Acidification & Heating: Gently warm the sample at 60°C for 20 minutes. This step helps to break down the colloidal structure of the nanoparticles.[8]
-
Cooling & Masking: Cool the sample to room temperature. Add 1.0 mL of a 5 g/L ascorbic acid solution to mask the dissolved iron ions, preventing them from re-forming interfering species.[8]
-
Spectrophotometric Measurement: Dilute the final solution to the mark with ultrapure water. Measure the absorbance at 317 nm, which corresponds to the peak for PNP under strongly acidic conditions.[8]
-
Calibration: Prepare a standard curve using PNP solutions of known concentrations (e.g., 0-20 mg/L) that have been subjected to the same treatment protocol.[15]
Visualization: Effect of pH on p-Nitrophenol Absorbance
Caption: pH-dependent equilibrium of p-nitrophenol and its λ_max.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural elucidation, but the spectra of nitrophenyl compounds can be complex due to electronic effects and isomerism.[16]
Frequently Asked Questions (NMR)
Question 1: How can I use ¹H NMR to distinguish between ortho-, meta-, and para-nitrophenol isomers?
Answer: The substitution pattern creates distinct symmetries and splitting patterns in the aromatic region of the ¹H NMR spectrum.[16]
-
para-substitution: Due to symmetry, it typically shows two distinct doublets.[16][17]
-
ortho-substitution: Lacks symmetry, resulting in a more complex spectrum with four distinct signals for the aromatic protons.[16][17]
-
meta-substitution: Also lacks symmetry but often presents a different and complex splitting pattern compared to the ortho isomer.
Question 2: The signal for my phenolic -OH proton is very broad or has disappeared entirely. What happened?
Answer: This is usually caused by rapid chemical exchange with residual water or other acidic/basic impurities in the deuterated solvent.[16][18] To confirm, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable proton signal should disappear.[16][19]
Question 3: My compound has poor solubility in CDCl₃. What are my options?
Answer: Nitrophenyl compounds can have solubility issues due to their polarity.[16] Try more polar deuterated solvents like acetone-d₆, methanol-d₄, or DMSO-d₆.[19] Acquiring the spectrum at a higher temperature can also improve solubility and sometimes sharpen broad peaks.[16]
Troubleshooting Guide: NMR Spectroscopy
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Aromatic Peaks | Poor shimming of the spectrometer. Sample is too concentrated, causing aggregation. Presence of paramagnetic impurities (e.g., metal ions).[16] | Re-shim the spectrometer.[16] Acquire the spectrum at a lower concentration or higher temperature.[16] Treat the sample with a chelating agent like EDTA if metal contamination is suspected.[16] |
| Disappearing -OH or -NH Proton | Chemical exchange with residual H₂O in the solvent.[18] | Use a fresh, anhydrous NMR solvent. Perform a D₂O exchange experiment to confirm the peak assignment.[16][18] |
| Inaccurate Integration | Overlapping peaks, especially with the residual solvent peak. Poor phasing or baseline correction. | Try a different solvent to shift peaks away from each other (e.g., use acetone-d₆ if the CDCl₃ peak is the issue).[19] Carefully re-process the spectrum with proper phasing and baseline correction. |
| Complex, Overlapping Signals | Inherent complexity of the molecule (e.g., ortho-substituted isomer). Presence of rotamers. | Use a higher field NMR spectrometer for better signal dispersion. Run 2D NMR experiments (e.g., COSY, HSQC) to resolve correlations. For rotamers, try acquiring the spectrum at a higher temperature.[19] |
Visualization: Decision Tree for ¹H NMR Isomer Identification
Caption: Decision tree for identifying nitrophenol isomers via ¹H NMR.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information on the molecular weight and structure of nitrophenyl compounds, though their fragmentation can be complex.
Frequently Asked Questions (MS)
Question 1: I am not seeing a molecular ion (M⁺) peak, or its intensity is very low. What should I do?
Answer: This often indicates that the molecular ion is unstable and fragments easily under the chosen ionization conditions.[16] It can also be due to poor ionization efficiency.[16] Try using a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI).[16] Optimizing the ion source parameters can also improve signal intensity.[16]
Question 2: What are the characteristic fragmentation patterns for nitrophenyl compounds?
Answer: Aromatic nitro compounds display characteristic fragmentation pathways. Common losses include the nitro group (NO₂, -46 Da) and nitric oxide (NO, -30 Da).[20] This is often followed by the expulsion of carbon monoxide (CO, -28 Da) from the resulting phenoxy radical.[20]
Troubleshooting Guide: Mass Spectrometry
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Molecular Ion (M⁺) Peak | Molecular ion is unstable and fragments completely. Poor ionization efficiency. | Use a softer ionization technique (e.g., ESI, CI, APCI, MALDI).[16] Optimize ion source parameters. |
| Low Signal Intensity | Poor ionization. Low sample concentration. Matrix suppression effects (in ESI). | Try a different ionization method.[16] Increase sample concentration. Dilute the sample to mitigate matrix effects or improve sample cleanup. |
| Complex/Unusual Fragmentation | "Ortho effect" in ortho-substituted compounds can lead to unique fragmentation pathways.[21] Thermal degradation in the GC inlet. | Analyze fragmentation patterns carefully for characteristic losses (NO₂, NO).[20] For GC-MS, consider derivatizing the compound to increase volatility and thermal stability.[22] |
| Poor Reproducibility | Inconsistent sample preparation. Fluctuations in instrument parameters. | Standardize the sample preparation protocol.[23] Calibrate the mass spectrometer regularly and ensure stable source conditions. |
Visualization: Common Fragmentation Pathway
Caption: Common EI fragmentation pathways for a nitrophenyl compound.
References
- 1. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. biocompare.com [biocompare.com]
- 12. vernier.com [vernier.com]
- 13. researchgate.net [researchgate.net]
- 14. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. quora.com [quora.com]
- 18. benchchem.com [benchchem.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
Technical Support Center: Synthesis of 1-(3-Nitrophenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(3-Nitrophenyl)pyrrolidine, particularly when scaling up the process.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) for this compound Synthesis
This protocol describes a general method for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The reaction involves the coupling of a halo-nitroaromatic compound with pyrrolidine.
Reaction Scheme:
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Technical Support Center: Pyrrolidine-Based Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrolidine-containing compounds in biological assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Non-Reproducible IC50 Values
Q: My IC50 values for a pyrrolidine compound vary significantly between experiments. What is the likely cause?
A: High variability in IC50 values often stems from the poor aqueous solubility of many pyrrolidine derivatives.[1][2] When a stock solution in an organic solvent like DMSO is diluted into an aqueous assay buffer, the compound can precipitate, especially at higher concentrations. This leads to an inconsistent effective concentration in the assay, resulting in variable IC50 values.[1][2]
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect the stock solution for any precipitates after thawing. Also, check the wells of your assay plate for any signs of compound precipitation.[1]
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using.[3]
-
Reduce DMSO Concentration: Minimize the final DMSO concentration in your assay. While some assays tolerate up to 10% DMSO, others can be inhibited by as little as 0.2%.[2]
-
Optimize Compound Dilution: Instead of a large dilution step from 100% DMSO, consider an intermediate dilution step in a mixed solvent system (e.g., 1:1 DMSO:water) to improve the solubility of salts.[2]
-
Use Co-solvents: For compounds with very low solubility, consider incorporating a co-solvent like 2-pyrrolidone, which has been shown to enhance the solubility of poorly soluble compounds.[4][5]
Issue 2: High Background or False Positives in Fluorescence-Based Assays
Q: I am observing a high background signal in my fluorescence-based assay when using my pyrrolidine compound. What could be the cause?
A: Compound interference is a known issue in fluorescence-based assays.[1] Pyrrolidine compounds containing aromatic moieties can possess intrinsic fluorescent properties, leading to autofluorescence and false-positive signals.[1] Conversely, some compounds may quench the fluorescent signal, causing false negatives.
Troubleshooting Steps:
-
Run Compound-Only Control: Always include control wells containing your compound at various concentrations in the assay buffer, without the enzyme or cells. This will allow you to measure the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Spectral Scan: If possible, perform a wavelength scan of your compound to identify its excitation and emission maxima and determine if they overlap with your assay's fluorophore.
-
Choose an Alternative Assay: If compound interference is significant, consider using an alternative, non-fluorescence-based detection method, such as an absorbance- or luminescence-based assay.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Q: My pyrrolidine compound is highly potent in a biochemical (e.g., enzyme) assay but shows weak or no activity in a cell-based assay. Why is this happening?
A: This is a common challenge in drug discovery and can be attributed to several factors related to the cellular environment.[1]
Potential Causes & Solutions:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Consider performing a permeability assay (e.g., PAMPA) to assess this.
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form.[1] Conducting a metabolic stability assay using liver microsomes can provide insight into this.[6]
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (like P-gp), which actively transport it out of the cell.[1] This can be tested by co-incubating the compound with known efflux pump inhibitors.
-
Protein Binding: The compound may bind to proteins in the cell culture medium (e.g., albumin in FBS), reducing the free concentration available to interact with the target.[1] You can test this by reducing the serum percentage during the compound treatment period, if the cells can tolerate it.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store hygroscopic pyrrolidine compounds?
A1: Some pyrrolidine-based reagents, like polyvinylpyrrolidone (PVP), are highly hygroscopic and will absorb moisture from the atmosphere.[7] To ensure accurate weighing and maintain compound integrity:
-
Work Quickly: Minimize the time the container is open to the air.
-
Use a Desiccator: Store the compound in a desiccator with a suitable desiccant.[8] For frequently accessed containers, desiccant pouches can be placed inside the container's headspace.[7]
-
Inert Atmosphere: For highly sensitive compounds, handling in a glove box or under an inert atmosphere is recommended.[9]
-
Prepare Stock Solutions: A practical approach is to weigh out the entire contents of a new bottle to prepare a concentrated stock solution, which can then be aliquoted and stored frozen to prevent repeated exposure of the solid to air.[8]
Q2: My pyrrolidine compound appears to degrade in the biological assay buffer. What can I do?
A2: Stability can be a concern for certain pyrrolidine derivatives in biological matrices.[10]
-
pH Control: Avoid extreme pH conditions during sample preparation and in the assay buffer, as this can affect compound stability. A neutral pH buffer is often preferable.[10]
-
Temperature Management: Keep samples and reagents cold (on ice or at 4°C) during processing and assay setup to minimize enzymatic or chemical degradation.[10][11]
-
Assess Stability: Pre-incubate the compound in the assay buffer for the duration of the experiment and then analyze its integrity using a method like HPLC or LC-MS to quantify any degradation.
Q3: What are the key structural features of pyrrolidines that influence their biological activity?
A3: The versatility of the pyrrolidine scaffold comes from several key features:
-
Stereochemistry: The pyrrolidine ring can have up to four stereogenic carbon atoms, and the spatial orientation of substituents can lead to vastly different biological profiles due to specific interactions with target proteins.[12]
-
3D Shape: The non-planar, puckered nature of the sp3-hybridized ring allows for better exploration of three-dimensional chemical space compared to flat aromatic rings, which can improve druggability.[12]
-
Basicity: The nitrogen atom confers basicity to the scaffold, which can be crucial for forming hydrogen bonds with biological targets. The basicity can be tuned by the substituents on the ring.[12]
Quantitative Data Summary
The following tables summarize inhibitory activities of various pyrrolidine derivatives from published studies. This data is for illustrative purposes.
Table 1: Inhibition of Inflammatory and Metabolic Enzymes by Pyrrolidine Derivatives
| Compound Class | Target Enzyme | Representative IC50 | Reference |
| Isoxazole-based Pyrrolidines | COX-2 | 0.98 - 8.94 µM | [12] |
| Pyrrolidine Sulfonamides | DPP-IV | 11.32 ± 1.59 µM | [13] |
| Spirooxindole Pyrrolidines | α-amylase | 1.57 ± 0.10 µg/mL | [13] |
| Substituted Pyrrolidines | α-glucosidase | 26.24 µg/mL | [14] |
Table 2: Activity of Pyrrolidine Derivatives on Receptors and Transporters
| Compound Class | Target | Representative IC50 / Ki | Reference |
| Phenylpyrrolidine Sulfonamides | B-Raf Kinase | Ki = 0.001 µM | [12] |
| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 | 4 ± 6 µM | [15] |
| Substituted Pyrrolidines | CXCR4 Receptor | 79 nM | [6] |
| Cathinone Derivatives | Dopamine Transporter (DAT) | ~10-100 nM (Potency Range) | [16] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound against cancer or other cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of the pyrrolidine compound in the appropriate cell culture medium. It is common to first prepare a 2X concentrated solution.
-
Cell Treatment: Remove the old medium from the cells and add the compound dilutions to the plate. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is used to screen for compounds that inhibit α-glucosidase, a key enzyme involved in carbohydrate digestion, relevant for anti-diabetic drug discovery.[14]
Methodology:
-
Reagent Preparation: Prepare a solution of α-glucosidase enzyme (e.g., 1 U/mL) and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Compound Incubation: In a 96-well plate, add a small volume of the enzyme solution to each well containing different concentrations of the test pyrrolidine compound (e.g., 20-100 µg/mL). Include a positive control (e.g., acarbose) and a negative control (vehicle). Incubate for 20 minutes at 37°C.[14]
-
Reaction Initiation: Add the p-NPG substrate solution to all wells to start the reaction.[14]
-
Reaction Incubation: Incubate the plate for an additional 30 minutes at 37°C.[14]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as 0.1 N Na2CO3.[14]
-
Data Acquisition: Measure the absorbance of each well at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced by enzymatic activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC50 value.
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Assay Results
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regio- and Stereoselectivity in Pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of substituted pyrrolidines. The content is tailored for researchers, scientists, and drug development professionals to help navigate common issues in achieving desired regio- and stereochemical outcomes.
Section 1: Troubleshooting Guides
Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition Reactions
Issue: The reaction is producing a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The electronic and steric properties of the azomethine ylide and the dipolarophile may not be sufficiently differentiated under the current reaction conditions.
-
Solution: Systematically optimize reaction parameters. A common starting point is to modify the electronic nature of the dipolarophile. Electron-withdrawing groups can effectively direct the cycloaddition.[1]
-
-
Inadequate Catalyst Performance: The catalyst may not be effectively discriminating between the possible transition states leading to different regioisomers.
-
Solution: Employ a Lewis acid or transition metal catalyst. Catalysts can coordinate to either the dipole or the dipolarophile, amplifying the electronic differences and thereby enhancing regioselectivity.[1] Silver-based catalysts, for instance, have demonstrated success in controlling selectivity.[2]
-
-
Solvent Effects: The solvent can influence the frontier molecular orbital (FMO) energies of the reactants, which in turn govern regioselectivity.
-
Solution: Screen a range of solvents with varying polarities. A shift in solvent can alter the energy levels of the HOMO and LUMO, favoring one regioisomeric pathway over another.
-
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for addressing poor regioselectivity.
Problem 2: Low Diastereoselectivity in Organocatalyzed Michael Addition/Cyclization
Issue: The reaction yields a mixture of diastereomers, indicating poor facial selectivity during the formation of new stereocenters.
Possible Causes & Solutions:
-
Incorrect Catalyst Choice or Loading: The organocatalyst may not be providing a sufficiently biased chiral environment.
-
Solution: Screen different organocatalysts. For proline-catalyzed reactions, derivatives with bulky substituents can enhance stereocontrol.[3] Optimize catalyst loading, as both too high and too low concentrations can be detrimental to selectivity.
-
-
Suboptimal Temperature: The reaction temperature may not be low enough to sufficiently differentiate the energies of the diastereomeric transition states.
-
Solution: Lower the reaction temperature. Running the reaction at reduced temperatures (e.g., 0 °C, -20 °C, or even -78 °C) often improves diastereoselectivity.[4]
-
-
Solvent Polarity and Hydrogen Bonding Capacity: The solvent plays a crucial role in the stability of the transition state, particularly in reactions involving hydrogen bonding catalysts like proline.
-
Solution: Experiment with a range of solvents. In some cases, moving from polar aprotic solvents (like DMSO or DMF) to less polar or protic solvents can influence the outcome. Water/methanol mixtures have been shown to be effective in some proline-catalyzed aldol reactions.[5]
-
Table 1: Effect of Reaction Parameters on Diastereoselectivity
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| L-Proline | DMSO | Room Temp | 70:30 | 85% |
| L-Proline | CH2Cl2 | 0 | 85:15 | 92% |
| (S)-Diphenylprolinol silyl ether | Toluene | -20 | >95:5 | >99% |
| Cinchona Alkaloid Derivative | THF | -78 | Single Isomer | >90%[1][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I improve the enantioselectivity of my metal-catalyzed pyrrolidine synthesis?
A1: Achieving high enantioselectivity in metal-catalyzed reactions often depends on the fine-tuning of the catalyst system.
-
Chiral Ligand Screening: The choice of chiral ligand is paramount. A library of ligands with varying steric and electronic properties should be screened. For instance, in copper-catalyzed 1,3-dipolar cycloadditions, brucine-derived amino alcohol ligands have been shown to be effective.[7]
-
Metal-to-Ligand Ratio: This ratio is critical and can have a non-linear effect on the enantiomeric excess (ee). It is advisable to systematically vary this ratio to find the optimum.[6]
-
Counterion/Anion Effects: The counterion of the metal salt can influence the catalytic activity and selectivity. Experiment with different metal precursors (e.g., Cu(I) vs. Ag(I)) as this can sometimes even reverse the enantioselectivity.[7]
-
Purity of Reagents and Solvents: Trace impurities, especially water, can deactivate the catalyst or interfere with the chiral environment. Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere.[6]
Q2: My reaction is giving a low yield of the desired pyrrolidine. What are the common causes and how can I troubleshoot this?
A2: Low yields can stem from a variety of issues, from catalyst deactivation to poor substrate reactivity.
-
Catalyst Deactivation: Impurities in the starting materials or solvent can poison the catalyst. Ensure high purity of all components.
-
Incorrect Reaction Conditions: The reaction may not be running to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Temperature and concentration of reactants should also be optimized.[6]
-
Poor Substrate Reactivity: The electronic or steric properties of your substrates may be hindering the reaction. Consider modifying protecting groups or other functional groups to enhance reactivity.
-
Side Reactions: Unwanted side reactions can consume starting materials. The use of additives to suppress these side reactions may be beneficial.
Logical Flow for Troubleshooting Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
Section 3: Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of a Polysubstituted Pyrrolidine
This protocol describes a general procedure for the synthesis of highly functionalized pyrrolidines using a Cinchona alkaloid-derived organocatalyst, which has been reported to give excellent diastereoselectivity and high enantioselectivity.[1][6]
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkene (1.2 mmol)
-
Cinchona alkaloid-derived carbamate organocatalyst (10 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Cinchona alkaloid-derived carbamate organocatalyst (0.1 mmol).
-
Dissolve the catalyst in anhydrous THF (2 mL).
-
Add the aldehyde (1.0 mmol) to the catalyst solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C or -78 °C).
-
Slowly add a solution of the nitroalkene (1.2 mmol) in anhydrous THF (3 mL) to the reaction mixture over 10 minutes.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of spirooxindole-pyrrolidines via a copper-catalyzed 1,3-dipolar cycloaddition, a reaction known for its potential to generate multiple stereocenters with high control.[6]
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine) (1.0 mmol)
-
Dipolarophile (e.g., an acrylate) (1.0 mmol)
-
Copper(I) salt (e.g., CuOAc) (4 mol%)
-
Chiral ligand (e.g., a phosphine or amino alcohol) (4.4 mol%)
-
Anhydrous solvent (e.g., Toluene) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, add the copper(I) salt (0.04 mmol) and the chiral ligand (0.044 mmol).
-
Add the anhydrous solvent (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) to the reaction mixture.
-
Heat the reaction to the optimized temperature (e.g., 60-100 °C).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Catalyst Screening
Caption: A systematic workflow for screening and optimizing a catalyst system for asymmetric pyrrolidine synthesis.
References
- 1. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-(3-Nitrophenyl)pyrrolidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a nitrophenyl group, the resulting 1-(Nitrophenyl)pyrrolidine derivatives present an interesting profile for potential therapeutic applications. The position of the nitro group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the molecule's electronic properties, stereochemistry, and, consequently, its biological activity.
This guide provides a comparative overview of the potential bioactivities of the ortho-, meta-, and para-isomers of 1-(Nitrophenyl)pyrrolidine. It is important to note that while extensive research exists for various pyrrolidine derivatives, direct comparative experimental data for these specific isomers is limited in publicly available literature. Therefore, this comparison is based on established structure-activity relationships (SAR) for related nitrophenyl compounds and provides a framework for future experimental validation. We present detailed protocols for key experiments to facilitate such investigations and visualize a common signaling pathway potentially modulated by these compounds.
Comparative Bioactivity Profile
Based on structure-activity relationship studies of various nitrophenyl-containing compounds, the position of the nitro group is expected to modulate the bioactivity of 1-(Nitrophenyl)pyrrolidine isomers. The electron-withdrawing nature of the nitro group can influence receptor binding, membrane permeability, and metabolic stability.
Table 1: Hypothetical Comparative Bioactivity of 1-(Nitrophenyl)pyrrolidine Isomers
| Isomer | Potential Bioactivity | Rationale for Hypothetical Activity |
| 1-(2-Nitrophenyl)pyrrolidine | Moderate Neuroprotective & Anti-inflammatory Activity | The ortho-position may introduce steric hindrance, potentially influencing selectivity for certain biological targets. Studies on other nitroaromatic compounds have shown that ortho-substitution can impact anti-inflammatory effects.[1] |
| 1-(3-Nitrophenyl)pyrrolidine | Potentially Higher Neuroprotective & Anticonvulsant Activity | The meta-position often results in favorable electronic distribution for receptor interaction without the significant steric hindrance of the ortho-position. Some studies on related heterocyclic compounds have indicated that meta-substituted derivatives can exhibit improved biological activity. |
| 1-(4-Nitrophenyl)pyrrolidine | Strong Anti-inflammatory & Moderate Neuroprotective Activity | The para-position allows for maximum electronic influence of the nitro group on the phenyl ring, which can enhance interactions with biological targets. In some classes of compounds, para-nitro substitution has been linked to potent anti-inflammatory effects.[1] |
Disclaimer: The bioactivities presented in this table are hypothetical and based on extrapolations from related compounds. Experimental validation is required to confirm these predictions.
Experimental Protocols
To empirically determine and compare the bioactivities of 1-(Nitrophenyl)pyrrolidine isomers, a series of in vitro and in vivo assays are recommended.
In Vitro Neuroprotective Activity Assay
This assay assesses a compound's ability to protect neuronal cells from toxin-induced cell death.
Protocol: MTT Assay for Neuroprotection in SH-SY5Y Cells [2]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates at a density of 1 x 10⁴ cells/well. Allow the cells to adhere for 24 hours.[2]
-
Compound Treatment: Prepare stock solutions of the 1-(Nitrophenyl)pyrrolidine isomers in DMSO. Dilute the stock solutions to various final concentrations in the cell culture medium. Pre-treat the cells with the test compounds for 2 hours.[2]
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM. Include control wells with vehicle only and 6-OHDA only.[2]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[2]
-
Cell Viability Assessment:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Anticonvulsant Activity Screening
This protocol is used to evaluate the ability of a compound to prevent seizures induced by maximal electroshock.
Protocol: Maximal Electroshock (MES) Seizure Model in Mice [3]
-
Animals: Use male albino mice weighing 20-25 g.
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group should also be included.
-
Seizure Induction: At the time of predicted peak effect of the drug (e.g., 30 or 60 minutes post-injection), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[3]
-
Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this response is considered protection.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the median effective dose (ED₅₀).
In Vitro Anti-inflammatory Activity Assay
This assay determines a compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages [4]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Pre-treat the cells with various concentrations of the 1-(Nitrophenyl)pyrrolidine isomers for 1 hour.[4]
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.[4]
-
Nitrite Measurement (Griess Assay):
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of the bioactivity of novel compounds.
Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival, making it a relevant target for compounds with potential neuroprotective and anti-inflammatory activities.[6][7]
Conclusion
References
Comparative Analysis of 1-(3-Nitrophenyl)pyrrolidine and Analogs as Modulators of Toll-Like Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 1-(3-Nitrophenyl)pyrrolidine, based on experimental data from structurally similar compounds. While direct experimental validation for this compound is not extensively available in current literature, its analogs, such as 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) and 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), have been identified as potent inhibitors of Toll-like receptor (TLR) signaling pathways. This guide will objectively compare the performance of these analogs, providing supporting experimental data and detailed methodologies to inform research and drug development efforts.
Mechanism of Action: Inhibition of TLR Signaling Pathways
Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering downstream signaling cascades that result in inflammatory responses.[1] These signaling pathways are broadly divided into two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway. Both pathways culminate in the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), which orchestrate the expression of pro-inflammatory cytokines and type I interferons.[2][3]
Structurally related compounds to this compound, such as FPP and MNP, have been shown to inhibit the activation of both NF-κB and IRF3 induced by various TLR agonists.[1][2][3] This suggests that these molecules may act on a common downstream component of the TLR signaling cascade, effectively dampening the inflammatory response.[1] The ability of these compounds to suppress the production of inflammatory mediators makes them valuable research tools for studying the role of TLR signaling in various diseases.[1]
Comparative Performance of Analogs
The following table summarizes the inhibitory effects of FPP and MNP on TLR-mediated signaling pathways, providing a benchmark for the potential efficacy of this compound and other related molecules.
| Compound | Target Pathway | Key Downstream Effectors Inhibited | Observed Effect | Reference |
| 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) | MyD88- and TRIF-dependent | NF-κB, IRF3 | Inhibition of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10 (IP-10) expression. | [1][3] |
| 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) | MyD88- and TRIF-dependent | NF-κB, IRF3 | Inhibition of COX-2, iNOS, and IP-10 expression. | [2] |
| (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine (NVPP) | TRIF-dependent | NF-κB, IRF3 | Inhibition of IRF3 phosphorylation and IP-10 expression induced by LPS and poly(I:C). | [4] |
Experimental Protocols
The validation of the mechanism of action for these pyrrolidine derivatives involves a series of key experiments designed to measure the activation of TLR signaling pathways and the expression of downstream inflammatory mediators.
Cell Culture and Reagents
-
Cell Lines: Human embryonic kidney 293 (HEK293) cells expressing specific TLRs (e.g., TLR4) and macrophage-like cell lines such as RAW 264.7 are commonly used.[2]
-
Reagents: TLR agonists such as lipopolysaccharide (LPS) for TLR4, polyinosinic-polycytidylic acid (poly[I:C]) for TLR3, and others are used to stimulate the pathways. Antibodies for Western blotting and reagents for luciferase assays are also essential.
Luciferase Reporter Assay for NF-κB and IRF3 Activation
This assay is a standard method to quantify the activation of transcription factors.
-
Transfection: Cells are transiently transfected with reporter plasmids containing the luciferase gene under the control of a promoter with binding sites for either NF-κB or IRF3. A β-galactosidase expression plasmid is often co-transfected to normalize for transfection efficiency.
-
Treatment: After 24 hours, cells are pre-treated with the test compound (e.g., FPP, MNP) for 1 hour before stimulation with a TLR agonist.
-
Lysis and Measurement: Cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer. β-galactosidase activity is measured to normalize the results.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation state of key signaling proteins, such as IRF3, which indicates their activation.[1]
-
Protein Extraction: Cells are treated with the test compound and TLR agonist, then lysed to extract total protein.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-IRF3).[1] A secondary antibody conjugated to an enzyme is then used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
qRT-PCR is employed to measure the mRNA levels of downstream inflammatory genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells and reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers for target genes (e.g., COX-2, iNOS, IP-10) and a housekeeping gene for normalization.
-
Quantification: The relative expression of the target genes is calculated using the comparative Ct method.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TLR signaling pathways and a typical experimental workflow for validating the inhibitory action of compounds like this compound and its analogs.
Caption: TLR Signaling Pathways and Point of Inhibition.
Caption: Experimental Workflow for Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of TRIF-dependent signaling pathway of toll-like receptors by (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(3-Nitrophenyl)pyrrolidine and Other Nitrophenyl Derivatives for Neuroactive Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(3-nitrophenyl)pyrrolidine and its structural isomers, alongside related nitrophenyl derivatives such as nitrophenylpiperidines and nitrophenylmorpholines. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel neuroactive compounds. Due to the limited availability of direct comparative experimental data in peer-reviewed literature, this guide focuses on providing detailed experimental protocols, structure-activity relationship (SAR) considerations, and a framework for conducting such comparative studies.
Introduction
The nitrophenylpyrrolidine scaffold is of significant interest in medicinal chemistry. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a wide range of biologically active compounds, including numerous approved drugs. Its saturated, sp³-rich structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets. The addition of a nitrophenyl group introduces specific electronic and steric properties that can modulate a compound's pharmacological profile. The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly influence the molecule's polarity, electron distribution, and metabolic stability, thereby affecting its biological activity, including potential neuroprotective or cytotoxic effects.
This guide will delve into the physicochemical properties, synthesis, and potential biological activities of this compound and its analogs, providing researchers with the necessary information to design and execute comparative experimental studies.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Melting Point (°C) | Predicted Boiling Point (°C) |
| 1-(2-Nitrophenyl)pyrrolidine | C₁₀H₁₂N₂O₂ | 192.22 | 2.1 | 45-55 | 320-330 |
| This compound | C₁₀H₁₂N₂O₂ | 192.22 | 2.2 | 60-70 | 340-350 |
| 1-(4-Nitrophenyl)pyrrolidine | C₁₀H₁₂N₂O₂ | 192.22 | 2.1 | 105-115 | 340-350 |
| 1-(3-Nitrophenyl)piperidine | C₁₁H₁₄N₂O₂ | 206.24 | 2.6 | 55-65 | 350-360 |
| 1-(4-Nitrophenyl)piperidine | C₁₁H₁₄N₂O₂ | 206.24 | 2.6 | 100-110 | 350-360 |
| 1-(3-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.21 | 1.4 | 80-90 | 360-370 |
| 1-(4-Nitrophenyl)morpholine | C₁₀H₁₂N₂O₃ | 208.21 | 1.4 | 150-160 | 360-370 |
Note: The physicochemical properties listed above are predicted values from chemical software and databases and should be confirmed experimentally.
Synthesis of Nitrophenyl Derivatives
The synthesis of 1-(nitrophenyl)pyrrolidines, -piperidines, and -morpholines can be achieved through several established synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SNAAr) reaction between a nitro-substituted fluoro- or chloro-benzene and the corresponding cyclic amine (pyrrolidine, piperidine, or morpholine).
General Experimental Protocol: Synthesis of 1-(Nitrophenyl)pyrrolidines
This protocol describes a general method for the synthesis of 1-(2-nitrophenyl)pyrrolidine, this compound, and 1-(4-nitrophenyl)pyrrolidine.
Materials:
-
1-Fluoro-2-nitrobenzene, 1-fluoro-3-nitrobenzene, or 1-fluoro-4-nitrobenzene
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of the corresponding fluoronitrobenzene (1.0 eq) in DMF or DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General synthesis workflow for 1-(Nitrophenyl)pyrrolidines.
Biological Activity Evaluation
The biological activity of nitrophenyl derivatives can be assessed through a variety of in vitro assays. For neuroactive drug discovery, key assays include those for cytotoxicity and neuroprotection.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell viability by 50%) can then be determined.
MTT assay workflow for assessing cytotoxicity.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a general method to assess the neuroprotective effects of the compounds against a neurotoxin-induced cell death model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a model of Parkinson's disease, or glutamate for a model of excitotoxicity)
-
MTT assay reagents (as described above) or LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) to induce cell death.
-
Incubation: Incubate the plates for 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay (as described above) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the cells treated with the neurotoxin alone. The EC₅₀ value (the concentration of compound that provides 50% of the maximal neuroprotection) can be determined.
Workflow for an in vitro neuroprotection assay.
Structure-Activity Relationship (SAR) Considerations
While direct experimental data is limited, some general SAR principles can be applied to the nitrophenylpyrrolidine scaffold:
-
Position of the Nitro Group: The electronic properties of the phenyl ring are significantly altered by the position of the nitro group. A nitro group in the para-position will have a strong electron-withdrawing effect through resonance, which can influence the pKa of the pyrrolidine nitrogen and the overall polarity of the molecule. Meta- and ortho-substitution will have different electronic and steric effects, which can impact receptor binding and metabolic stability.
-
Nature of the Cyclic Amine: The size and conformation of the cyclic amine (pyrrolidine vs. piperidine vs. morpholine) will dictate the three-dimensional shape of the molecule. This is a critical factor for fitting into the binding pocket of a biological target. The presence of the oxygen atom in the morpholine ring also increases polarity and the potential for hydrogen bonding.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by both the nitrophenyl and the cyclic amine moieties, will affect its ability to cross the blood-brain barrier. A balance between lipophilicity and aqueous solubility is crucial for developing centrally active drugs.
Conclusion
The comparison of this compound with its isomers and other nitrophenyl derivatives presents a compelling area of research for the discovery of novel neuroactive compounds. Although a direct side-by-side comparison of experimental data is not yet available in the public domain, this guide provides the necessary framework for researchers to conduct such studies. By following the detailed experimental protocols for synthesis and biological evaluation, and by considering the principles of structure-activity relationships, the scientific community can begin to unravel the therapeutic potential of this promising class of compounds. The data generated from such systematic investigations will be invaluable for the rational design of future drug candidates with improved efficacy and safety profiles for the treatment of neurological disorders.
Pyrrolidine vs. Piperidine: A Comparative Guide to Privileged Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and therapeutic efficacy. Among the most prevalent saturated heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2] This guide provides an objective, data-driven comparison of these two scaffolds to inform strategic decisions in the drug design process.
The utility of both pyrrolidine and piperidine stems from their ability to introduce a basic nitrogen atom, which is often crucial for target engagement and for modulating physicochemical properties like solubility, while also providing a three-dimensional structural framework.[1] However, the subtle difference of a single methylene unit between the two rings leads to significant distinctions in their chemical and biological behavior.[3]
Physicochemical Properties: A Tale of Two Rings
The seemingly minor structural variation between pyrrolidine and piperidine gives rise to notable differences in their fundamental physicochemical properties, which can be leveraged to fine-tune a drug candidate's characteristics.
| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| Structure | Five-membered ring | Six-membered ring | The ring size dictates bond angles, conformational flexibility, and the spatial orientation of substituents. |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[1] |
| logP (Octanol/Water) | 0.46 | 0.84 | Piperidine is slightly more lipophilic than pyrrolidine, which can influence solubility, cell permeability, and off-target interactions.[1] |
| Conformational Flexibility | Flexible (envelope/twist conformations) | Rigid (prefers a chair conformation) | Pyrrolidine's flexibility may be advantageous for adapting to a binding site, while piperidine's rigidity can be beneficial for locking in a bioactive conformation and improving binding affinity.[1] |
| Aqueous Solubility | Miscible | Miscible | Both parent scaffolds are highly soluble in water.[4] |
Biological Activity and Therapeutic Applications
Both pyrrolidine and piperidine scaffolds are integral components of numerous therapeutic agents across a wide spectrum of disease areas. Their structural versatility allows for the creation of diverse derivatives tailored for specific pharmacological targets.[2]
Pyrrolidine-Containing Drugs:
-
Anticancer: Pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial: These compounds have demonstrated significant antibacterial properties.[2]
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a key feature in drugs targeting CNS diseases.[5]
Piperidine-Containing Drugs:
-
Analgesics: The piperidine moiety is a core component of many opioid analgesics, such as morphine.[6]
-
Antipsychotics: Drugs like risperidone, used for schizophrenia, feature a piperidine ring.[7]
-
Antiplatelet Agents: Clopidogrel, a widely used antiplatelet medication, contains a piperidine scaffold.[7]
A comparative study on pancreatic lipase inhibitors identified a pyrrolidine derivative (compound 12, IC50 = 0.143 ± 0.001 mg/mL) as a more potent inhibitor than its piperidine counterparts, suggesting that the five-membered ring was a better fit for the enzyme's binding site in this specific case.[8]
Pharmacokinetic Profiles: ADME Considerations
The choice between a pyrrolidine and a piperidine scaffold can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability:
Both scaffolds are generally considered metabolically stable, but their substitution patterns are crucial.[1] Piperidine rings are found in many approved drugs, indicating their overall stability. However, they can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. Strategic placement of substituents can block these metabolic "soft spots."[1]
Interestingly, comparative studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[1] This suggests that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability.
Permeability and Efflux:
The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability compared to pyrrolidine analogs.[1] However, this can also increase susceptibility to P-glycoprotein (P-gp) mediated efflux. In the development of M5 antagonists, both piperidine and pyrrolidine amide-based series were found to have high P-gp efflux liability.[9]
Experimental Protocols
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of compounds containing pyrrolidine or piperidine scaffolds.
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
Test compound (e.g., pyrrolidine or piperidine derivative)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
Control compounds (high and low clearance)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Pre-warm the microsomal solution and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound to the microsomal solution.
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Visualizations
Caption: Structural formulas of pyrrolidine and piperidine.
Caption: Parallel workflow for developing drugs with pyrrolidine or piperidine scaffolds.
Caption: Potential role of scaffold-based drugs in a signaling cascade.
Conclusion
The choice between a pyrrolidine and a piperidine scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. While they share similarities, particularly in their basicity, their differences in lipophilicity, and conformational flexibility can be strategically exploited to optimize a compound's ADME properties and biological activity.[1] Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1] Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. differencebetween.com [differencebetween.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-(3-Nitrophenyl)pyrrolidine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1-(3-nitrophenyl)pyrrolidine analogs. While direct and extensive SAR studies on this specific scaffold are not abundant in publicly available literature, this document synthesizes existing data on related compounds to offer valuable insights for researchers in drug discovery and development. The focus is on analogs where the pyrrolidine nitrogen is attached to a substituted phenyl ring, with particular attention to the influence of the nitro group at the meta position.
Key Structure-Activity Relationship Insights
The biological activity of 1-phenylpyrrolidine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Generally, the electronic properties of these substituents play a crucial role in the interaction of these compounds with their biological targets, which often include central nervous system (CNS) receptors.
For various classes of N-phenylpyrrolidinone derivatives, a general trend has been observed where electron-donating groups on the phenyl ring tend to enhance biological activities such as anticancer potency, whereas electron-withdrawing groups, like the nitro group, often lead to a decrease in such activities.[1] However, the specific impact of a substituent is highly dependent on the biological target and the overall pharmacophore of the molecule.
In the context of antifungal 1-phenylpyrrolidine-2,5-diones, specific structural features are considered essential for activity. These include the integrity of the N-CO group and the benzene moiety, as well as precise distances between substituents on the phenyl ring and the nitrogen atom.[2]
While specific data for this compound analogs as CNS receptor ligands is limited, studies on related 5-phenyl-pyrrole-3-carboxamides have shown that the introduction of a nitro group at the 4-position of the phenyl ring leads to a decrease in affinity for D2-like dopamine receptors.[3] This suggests that the electron-withdrawing nature of the nitro group may be unfavorable for binding to this particular receptor family.
Comparative Data of Phenylpyrrolidine Analogs
Due to the limited availability of direct comparative data for a series of this compound analogs, the following table presents data for various substituted 1-phenylpyrrolidine and 1-phenylpyrrolidinone derivatives to illustrate the influence of phenyl ring substitutions on biological activity. This allows for an indirect assessment of the potential impact of the 3-nitro substitution.
| Compound ID | Phenyl Substitution | Biological Target/Activity | Assay Type | Potency (IC50/Ki) | Reference |
| Analog A | 4-OCH3 | Anticancer | Cytotoxicity Assay | More Potent | [1] |
| Analog B | 4-NO2 | Anticancer | Cytotoxicity Assay | Less Potent | [1] |
| Analog C | Unsubstituted | Antifungal | MIC Determination | Active | [2] |
| Analog D | 4-Cl | Antifungal | MIC Determination | Active | [2] |
| Analog E | 4-NO2 | Dopamine D2-like Receptor | Radioligand Binding | Lower Affinity | [3] |
Note: This table is a representative summary to illustrate general SAR trends. Direct comparison of absolute potency values should be made with caution due to variations in assay conditions and compound scaffolds across different studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays relevant to the evaluation of this compound analogs.
Radioligand Binding Assay for Dopamine D2-like Receptors
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the dopamine D2-like receptor subtype of interest.
-
Radioligand (e.g., [³H]Spiperone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Unlabeled test compounds (this compound analogs).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and cocktail.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data is analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[4]
Cell Viability (Cytotoxicity) Assay
This assay is used to assess the effect of compounds on cell proliferation and viability, which is relevant for anticancer activity screening.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
Test compounds (this compound analogs).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Data is used to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Methodologies and Relationships
To further clarify the experimental workflows and conceptual relationships in the SAR of this compound analogs, the following diagrams are provided.
Workflow for a competitive radioligand binding assay.
Conceptual map of structure-activity relationships.
References
No Published Data on the Efficacy of 1-(3-Nitrophenyl)pyrrolidine
A comprehensive search of publicly available scientific literature and databases has revealed no published studies on the in vitro or in vivo efficacy of the compound 1-(3-Nitrophenyl)pyrrolidine. Therefore, a comparison guide with supporting experimental data, as requested, cannot be generated at this time.
There is a significant lack of information regarding the biological activity of this compound. Scientific and research databases do not contain studies that would allow for a comparative analysis of its performance against other potential alternatives. The absence of this foundational data makes it impossible to fulfill the core requirements of the user request, which include:
-
Data Presentation: Without any quantitative data from in vitro or in vivo studies, no tables can be created to compare efficacy, potency (e.g., IC50, EC50), or other relevant pharmacological parameters.
-
Experimental Protocols: As no experiments on the efficacy of this compound have been published, there are no methodologies to detail.
-
Visualization of Pathways and Workflows: The mechanism of action of this compound is unknown, and no experimental workflows involving this compound have been described. Consequently, no signaling pathway diagrams or workflow visualizations can be accurately produced.
It is possible that this compound is a novel or proprietary compound that has not yet been the subject of published research, or that it is a chemical intermediate with no intended biological application.
Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult proprietary chemical libraries or internal research data if available. As of the current date, the public domain does not hold the necessary information to create the requested comparative guide.
Comparative Analysis of 1-(3-Nitrophenyl)pyrrolidine Cross-Reactivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Nitrophenyl)pyrrolidine is a synthetic compound featuring a pyrrolidine ring and a nitrophenyl group. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, and is known to interact with a variety of biological targets.[1][2] Similarly, molecules containing a nitrophenyl group have been investigated for a range of pharmacological activities.[3][4][5] Given the potential for broad biological activity, a thorough assessment of the cross-reactivity of this compound is essential to understand its selectivity and potential off-target effects.
This guide provides a framework for conducting cross-reactivity studies on this compound. Due to the absence of publicly available cross-reactivity data for this specific compound, this document presents a hypothetical comparative analysis alongside detailed experimental protocols to guide researchers in performing such evaluations. The comparison includes structurally related compounds that share either the pyrrolidine or nitrophenyl moiety, offering insights into potential off-target interactions.
Hypothetical Cross-Reactivity Profile
The following table illustrates how quantitative data from cross-reactivity assays for this compound and its analogs could be presented. The selection of targets is based on the known pharmacology of related compounds, which frequently exhibit activity at monoamine receptors and transporters.
Table 1: Hypothetical Comparative Binding Affinities (Ki, nM) of this compound and Analogs at Various Receptors and Transporters.
| Compound | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Norepinephrine Transporter (NET) | Muscarinic M1 Receptor | hERG Channel |
| This compound | 50 | 250 | 1500 | >10,000 | 8000 |
| Analog A: 1-Phenylpyrrolidine | 200 | 800 | 5000 | >10,000 | >10,000 |
| Analog B: 1-(3-Aminophenyl)pyrrolidine | 80 | 350 | 2000 | >10,000 | 9500 |
| Analog C: (R)-3-(3-Hydroxyphenyl)pyrrolidine | 15 | 5000 | >10,000 | >10,000 | >10,000 |
Note: The data presented in this table is purely illustrative and intended to serve as a template for presenting experimental findings.
Experimental Protocols
To determine the cross-reactivity profile of this compound, a panel of in vitro assays should be conducted. Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[6]
Radioligand Binding Assay for Receptor Cross-Reactivity Screening
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for a panel of receptors (e.g., dopamine, serotonin, muscarinic receptors).
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for Dopamine D2 receptors)
-
This compound test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known ligand for the receptor)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
Cell membrane preparation
-
Radioligand at a concentration near its Kd value
-
Either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Mandatory Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for determining the cross-reactivity of a test compound using radioligand binding assays.
Potential Signaling Pathway Involvement: Dopamine D2 Receptor
Given that many pyrrolidine-containing compounds target dopamine receptors, the following diagram illustrates the canonical Gαi-coupled signaling pathway for the Dopamine D2 receptor, a potential off-target for this compound.
Caption: Inhibitory signaling pathway of the Dopamine D2 receptor via Gαi coupling.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
comparing synthetic routes for substituted pyrrolidines
A Comprehensive Guide to the Synthetic Routes of Substituted Pyrrolidines for Researchers and Drug Development Professionals
The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[1] Its prevalence in FDA-approved drugs highlights the critical importance of efficient and stereoselective synthetic methods for accessing substituted pyrrolidines. This guide provides a comparative analysis of key synthetic strategies, offering insights into their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal route for their target molecules.
Comparison of Key Synthetic Routes
The choice of a synthetic route for a substituted pyrrolidine is governed by several factors, including the desired substitution pattern, stereochemical outcome, availability of starting materials, and scalability. Below is a summary of the performance of several widely employed and emerging methodologies.
| Synthetic Route | Key Features | Typical Yields (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) (%) |
| 1,3-Dipolar Cycloaddition | High convergence and stereocontrol; versatile for polysubstitution.[1][2] | 60-96[1] | >20:1[1] | up to >99[3] |
| Asymmetric Aza-Michael Addition | Excellent for chiral pyrrolidines; often part of a cascade reaction.[1] | 72-99[1][4] | up to >99:1[4] | >99[4] |
| Paal-Knorr Synthesis (Reductive Amination) | Classical and straightforward for N-substituted pyrrolidines.[1] | 68-97[1] | Not Applicable | Not Applicable |
| Transition Metal-Catalyzed C-H Amination | Direct functionalization of C-H bonds; high atom economy.[1][5] | up to 99[1] | Not Specified | Not Applicable |
| Organocatalytic Synthesis | Metal-free, environmentally friendly, high enantioselectivity.[6][7] | 95-99[6] | up to 92:8[6] | up to 85[6] |
| Asymmetric 'Clip-Cycle' Synthesis | Forms 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivity.[8] | 55-88 | Not Applicable | 85-98 |
| Biocatalytic C-H Amination | Enzymatic approach offering high selectivity. | up to 74 | Not Applicable | up to 99:1 (e.r.) |
Key Synthetic Methodologies and Experimental Protocols
This section details the principles and provides representative experimental protocols for the major synthetic routes to substituted pyrrolidines.
Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
This powerful strategy for the stereocontrolled synthesis of highly functionalized pyrrolidines involves the reaction of an azomethine ylide with a dipolarophile.[1] The in situ generation of the azomethine ylide, often from an α-amino acid and an aldehyde, and the use of chiral catalysts allow for excellent control over the stereochemical outcome.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to the Validation of Analytical Methods for 1-(3-Nitrophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of principal analytical methodologies for the quantitative determination and validation of 1-(3-Nitrophenyl)pyrrolidine. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is objectively evaluated based on key validation parameters. This document is intended to assist researchers and quality control professionals in selecting the most appropriate analytical technique for their specific needs, supported by detailed experimental protocols and representative data.
Overview of Analytical Techniques
The purity and quantification of active pharmaceutical ingredients (APIs) and intermediates like this compound are critical quality attributes in drug development and manufacturing. Chromatographic techniques are central to achieving the required specificity, sensitivity, and accuracy for such analyses.
-
High-Performance Liquid Chromatography (HPLC): As a widely adopted technique in pharmaceutical analysis, HPLC is well-suited for non-volatile and thermally labile compounds.[1] For nitrophenyl and pyrrolidine derivatives, reversed-phase HPLC is a common approach, offering robust and reliable separation and quantification.[2][3]
-
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[4] While this compound has a moderate boiling point, GC can be an effective alternative, often providing high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).[5][6] Derivatization may sometimes be employed to improve the volatility and chromatographic behavior of analytes like nitrophenols.[4]
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method is often a balance between performance characteristics, sample throughput, and available instrumentation. The following tables summarize the typical quantitative performance of validated HPLC and GC methods for the analysis of compounds structurally similar to this compound.
Table 1: Comparison of HPLC and GC Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Specificity/Selectivity | High | High |
| Typical Run Time | 10 - 20 minutes | 15 - 25 minutes |
Table 2: Typical Chromatographic Conditions
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV-Vis Diode Array (DAD) at 254 nm | Flame Ionization Detector (FID) |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Oven Temperature Program | Isothermal or Gradient | Temperature gradient (e.g., 100°C to 250°C) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity assessment by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Prepare the sample solution by accurately weighing the sample containing this compound and dissolving it in the mobile phase to achieve a final concentration within the linear range of the method.
4. Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a standard solution to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.[8]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9] The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days' results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
Gas Chromatography (GC) Method
This protocol outlines a GC-FID method for the analysis of this compound.
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
A fused-silica capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
High-purity helium or nitrogen as the carrier gas.
-
GC-grade solvents (e.g., dichloromethane or ethyl acetate) for sample preparation.
-
Reference standard of this compound.
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.2 mL/min (constant flow).
-
Split Ratio: 20:1.
-
Injection Volume: 1 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations appropriate for building a calibration curve (e.g., 10 µg/mL to 200 µg/mL).
-
Sample Solution: Dissolve the sample in the chosen solvent to obtain a concentration within the calibration range.
4. Validation Procedure:
-
Specificity: Inject a solvent blank to ensure the absence of interfering peaks.
-
Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Determine the recovery by analyzing samples spiked with known amounts of the reference standard at different concentration levels.
-
Precision: Evaluate repeatability and intermediate precision by analyzing replicate samples, with an acceptance criterion of RSD ≤ 3%.
-
LOD and LOQ: Estimate based on the signal-to-noise ratio or the calibration curve parameters.
Visualization of Experimental Workflows
Caption: Workflow for the validation of this compound using HPLC.
Caption: Workflow for the validation of this compound using GC.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 1,3-Propanediamine, N-methyl-N’-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Method [keikaventures.com]
- 6. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. omicsonline.org [omicsonline.org]
- 9. pharmaerudition.org [pharmaerudition.org]
- 10. ijrpc.com [ijrpc.com]
Benchmarking 1-(3-Nitrophenyl)pyrrolidine Against Known DNA Gyrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(3-Nitrophenyl)pyrrolidine against a panel of known inhibitors targeting bacterial DNA gyrase. Due to the limited publicly available data on the specific biological activity of this compound, this comparison is based on the activities of structurally related pyrrolamide compounds that have been investigated as DNA gyrase inhibitors. DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, is a validated target for antibacterial drug discovery.[1][2][3] The data presented here is intended to serve as a baseline for researchers investigating novel compounds within this chemical space.
Quantitative Comparison of DNA Gyrase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of several known pyrrolamide and N-phenylpyrrolamide inhibitors against E. coli DNA gyrase. These compounds, while structurally distinct from this compound, share the core pyrrolidine/pyrrole motif and provide a relevant benchmark for antibacterial potency.
| Compound Name/Reference | Target Enzyme | IC50 (µM) |
| Pyrrolamide 1 | E. coli DNA gyrase | 3 |
| Pyrrolamide 4 | E. coli DNA gyrase | Not explicitly stated, but used for mutant generation |
| N-phenylpyrrolamide (Compound 22e) | E. coli DNA gyrase | 0.25 (MIC against S. aureus) |
| N-phenylpyrrolamide (Compound 22i) | E. coli Topoisomerase IV | 0.143 |
| N-phenylpyrrolamide (Optimized) | E. coli DNA gyrase | 0.0069 |
| Novobiocin (Reference Inhibitor) | E. coli DNA gyrase | 0.170 |
| 1,2,4-oxadiazole/pyrrolidine hybrid 16 | E. coli DNA gyrase | 0.120 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following protocols outline standard assays for determining the inhibitory activity of compounds against DNA gyrase.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (relaxed and supercoiled) are then separated by agarose gel electrophoresis.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
2X Gel Loading Dye with Stop Buffer (GSTEB)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure: [4]
-
Prepare a reaction mixture containing the assay buffer, relaxed pBR322 DNA, and water on ice.
-
Aliquot the reaction mixture into individual tubes.
-
Add the desired concentration of the test compound or vehicle control (e.g., DMSO) to the respective tubes.
-
Add diluted DNA gyrase to all tubes except the negative control.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the gel loading dye with stop buffer and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and destain with water.
-
Visualize the DNA bands under UV light and capture an image. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.
-
Quantify the band intensities to determine the IC50 value of the test compound.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is coupled to its supercoiling function. Inhibition of ATPase activity is an indicator of compound binding to the ATP-binding pocket of the GyrB subunit.
Materials:
-
E. coli DNA Gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Malachite green-based phosphate detection reagent or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) for continuous monitoring of ATP hydrolysis.[1][5]
-
Assay buffer (specific composition depends on the detection method)
-
Test compound dissolved in an appropriate solvent
-
96-well plates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure (using Malachite Green): [1]
-
Set up reactions in a 96-well plate containing assay buffer, DNA gyrase, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and add the malachite green reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
The amount of inorganic phosphate released is proportional to the ATPase activity. A decrease in absorbance indicates inhibition of the enzyme.
-
Calculate the IC50 value from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing novel DNA gyrase inhibitors.
Caption: A flowchart illustrating the process of identifying and characterizing novel DNA gyrase inhibitors.
References
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-(3-Nitrophenyl)pyrrolidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(3-Nitrophenyl)pyrrolidine, a compound that requires careful management due to the combined potential hazards of its pyrrolidine and nitrophenyl components.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 132993-20-5) was publicly available at the time of this writing. The following procedures are based on the known hazards of its constituent chemical groups: pyrrolidine and nitrophenyl compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with all local, state, and federal regulations.
Hazard Profile and Safety Precautions
This compound should be handled as a hazardous substance. The pyrrolidine moiety suggests potential flammability and corrosivity, while the nitrophenyl group indicates potential toxicity and hazards to aquatic life.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials) and PPE, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials may include strong oxidizing agents and acids.[3]
-
-
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be securely sealed.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the CAS number: "132993-20-5".
-
Indicate the associated hazards (e.g., "Potentially Flammable," "Toxic," "Corrosive," "Environmental Hazard").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies on waste storage duration, arrange for its collection by a certified hazardous waste disposal service.
-
Follow all institutional procedures for requesting a waste pickup.
-
Quantitative Data for Hazard Assessment
Due to the absence of a specific SDS for this compound, the following table summarizes key data for the parent compound, pyrrolidine, to provide a conservative basis for hazard assessment.
| Property | Value (for Pyrrolidine) | Reference |
| CAS Number | 123-75-1 | |
| Molecular Formula | C4H9N | [2] |
| Boiling Point | 87 - 88 °C (189 - 190 °F) | |
| Flash Point | 3 °C (37.4 °F) - Closed Cup | [2] |
| Density | 0.852 g/cm³ at 25 °C (77 °F) | |
| Hazards | Highly flammable liquid and vapor, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage, Harmful to aquatic life. |
Experimental Protocols and Workflows
The proper disposal of this compound is not just a final step but an integral part of the experimental workflow. The logical flow for handling and disposal is outlined below.
Caption: Logical workflow for the safe disposal of this compound.
This structured approach ensures that all waste is handled in a manner that prioritizes safety and regulatory compliance, thereby building a foundation of trust in laboratory operations. By providing clear, actionable guidance, researchers can confidently manage their chemical waste, reinforcing a culture of safety and responsibility.
References
Personal protective equipment for handling 1-(3-Nitrophenyl)pyrrolidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Nitrophenyl)pyrrolidine. The following procedures are designed to ensure personnel safety and compliance with environmental regulations. Given the absence of specific toxicological data for this compound, the safety protocols are based on the known hazards of the structurally related compound, pyrrolidine, and general knowledge of nitrophenyl compounds.
Hazard Identification and Classification
Anticipated Hazards:
-
Flammability: Organic compounds of this nature can be flammable.[4][5]
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with the skin.[2][6]
-
Skin and Eye Irritation/Corrosion: Likely to cause skin and eye irritation or burns.[2][4]
-
Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[1][2]
-
Environmental Hazard: Should be prevented from entering the environment.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling this compound.[7] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[8][9] | Must meet ANSI Z.87.1 1989 standard to protect against splashes and potential explosions.[8] |
| Skin and Body Protection | Flame retardant antistatic protective clothing, such as a Nomex® laboratory coat.[4][8] | To be worn over cotton clothing, fully buttoned to cover as much skin as possible.[8] Avoid polyester or acrylic fabrics.[8] |
| Hand Protection | Double gloving with an inner nitrile glove and an outer, chemical-resistant glove (e.g., neoprene).[7][8][10] | Disposable nitrile gloves offer broad short-term protection.[8] Always consult the glove manufacturer's chemical resistance guide.[8] |
| Respiratory Protection | A NIOSH-approved respirator is required if work is not performed in a fume hood or if exposure limits may be exceeded.[7][8][9] | Use requires annual medical evaluations and fit testing.[8] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[8] | To protect against spills. |
Operational Plan: Handling and Storage
Handling:
-
Work under a certified chemical fume hood.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][11]
-
Use only non-sparking tools and explosion-proof equipment.[5][11]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5][11]
-
Avoid breathing mist or vapors.[4]
Storage:
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3][12]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and weighing paper, in a dedicated, clearly labeled, and leak-proof hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container.[3] Do not mix with other waste streams.[13]
Container Labeling and Storage:
-
Label all hazardous waste containers with "HAZARDOUS WASTE" and the full chemical name: "this compound".[12][13]
-
Include the approximate quantity and date of accumulation on the label.[12]
-
Keep waste containers tightly capped at all times, except when adding waste.[13]
-
Store waste containers in a designated satellite accumulation area, segregated by compatibility.[13]
Final Disposal:
-
Arrange for the collection of hazardous waste by a licensed environmental waste management contractor.[3]
Emergency Procedures
Spills:
-
Evacuate the area and ensure adequate ventilation.[4]
-
Remove all sources of ignition.[11]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, silica gel).[11]
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[11][13]
-
Clean the affected area thoroughly.[4]
First Aid:
-
If in Eyes: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][11] Seek immediate medical attention.[4]
-
If on Skin: Take off immediately all contaminated clothing.[4][11] Rinse skin with plenty of water.[4][11] Seek immediate medical attention.[11]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][11] Seek immediate medical attention.[4]
-
If Swallowed: Rinse mouth.[4][11] DO NOT induce vomiting.[11] Seek immediate medical attention.[4]
Workflow Diagrams
References
- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. personal protective equipment [bingold.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
